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  • Product: 2-bromo-4-ethynylaniline
  • CAS: 2613383-15-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-ethynylaniline: A Key Building Block in Modern Organic Synthesis

This guide provides a comprehensive technical overview of 2-bromo-4-ethynylaniline, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-bromo-4-ethynylaniline, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

Core Molecular Attributes of 2-Bromo-4-ethynylaniline

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic pathways. 2-Bromo-4-ethynylaniline is a substituted aniline featuring both a bromine atom and an ethynyl group on the aromatic ring. These functionalities impart a unique reactivity profile, making it a valuable intermediate in the construction of diverse molecular architectures.

The key quantitative data for this compound are summarized below:

PropertyValueSource
Chemical Formula C₈H₆BrNPubChemLite
Molecular Weight 196.05 g/mol Calculated
Monoisotopic Mass 194.96835 DaPubChemLite

These values are critical for accurate reagent measurements, reaction stoichiometry calculations, and high-resolution mass spectrometry analysis.

Strategic Synthesis of 2-Bromo-4-ethynylaniline: A Multi-Step Approach

The synthesis of 2-bromo-4-ethynylaniline is not a trivial one-step process. It requires a strategic sequence of reactions to install the desired functionalities with high regioselectivity. The most logical and commonly employed synthetic strategy involves a three-stage process, as illustrated below. This approach ensures the correct placement of the bromine and ethynyl groups while managing the reactivity of the aniline moiety.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Bromination cluster_2 Stage 3: Deprotection Start 4-Ethynylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Product1 N-(4-Ethynylphenyl)acetamide Step1->Product1 Step2 Electrophilic Bromination (N-Bromosuccinimide) Product1->Step2 Product2 N-(2-Bromo-4-ethynylphenyl)acetamide Step2->Product2 Step3 Hydrolysis (Acid or Base Catalyzed) Product2->Step3 FinalProduct 2-Bromo-4-ethynylaniline Step3->FinalProduct Applications cluster_0 Key Reactions cluster_1 Resulting Scaffolds cluster_2 Therapeutic Targets Core 2-Bromo-4-ethynylaniline Reaction1 N-Arylation Core->Reaction1 Reaction2 Sonogashira Coupling Core->Reaction2 Reaction3 Cyclization Reactions Core->Reaction3 Scaffold1 Substituted Quinolines Reaction1->Scaffold1 Scaffold2 Substituted Quinazolines Reaction1->Scaffold2 Scaffold3 Other Heterocycles Reaction3->Scaffold3 Target1 Kinase Inhibitors Scaffold1->Target1 Target2 Anticancer Agents Scaffold1->Target2 Scaffold2->Target1 Scaffold2->Target2 Target3 Other Biologically Active Molecules Scaffold3->Target3

Exploratory

difference between 2-bromo-4-ethynylaniline and 4-ethynylaniline

The following technical guide details the comparative analysis of 4-ethynylaniline and its halogenated derivative, 2-bromo-4-ethynylaniline . This document is structured to support decision-making in synthetic planning a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative analysis of 4-ethynylaniline and its halogenated derivative, 2-bromo-4-ethynylaniline . This document is structured to support decision-making in synthetic planning and medicinal chemistry structure-activity relationship (SAR) studies.

Core Directive: Comparative Analysis of Synthetic Utility, Reactivity, and Medicinal Chemistry Applications.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor development, 4-ethynylaniline (4-EA) serves as a foundational "privileged structure." It provides a linear geometry with two distinct attachment points: a nucleophilic amine and a bio-orthogonal alkyne.

2-Bromo-4-ethynylaniline (2-Br-4-EA) represents a strategic evolution of this scaffold. The introduction of an ortho-bromine atom introduces three critical changes:

  • Electronic Modulation: Significant reduction in amine nucleophilicity (

    
     depression).
    
  • Steric Influence: Torsional strain that can force non-planar conformations in biaryl systems.

  • Synthetic Orthogonality: A third reactive handle (C-Br) enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki/Buchwald), distinct from the alkyne (Sonogashira/Click) and amine (Amidation/SNAr) reactivities.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The following table summarizes the key physicochemical descriptors essential for experimental planning.

Feature4-Ethynylaniline (4-EA)2-Bromo-4-ethynylaniline (2-Br-4-EA)
Structure Aniline with para-ethynyl groupAniline with para-ethynyl and ortho-bromo
CAS Number 14235-81-5114772-53-1 (Isomer check required*)
Molecular Weight 117.15 g/mol 196.05 g/mol
Predicted pKa (NH₂) ~3.1 - 3.5 (Electron deficient)~1.5 - 2.0 (Highly deficient due to -I effect of Br)
LogP (Lipophilicity) ~1.6~2.4 (Increased lipophilicity)
Physical State Yellow/Brown Crystalline SolidOff-white/Brown Solid
Storage Light sensitive, store < -20°CLight/Moisture sensitive, store < -20°C

*Note: Nomenclature can vary. Ensure the structure corresponds to 4-amino-3-bromophenylacetylene if the bromine is ortho to the amine.

Synthetic Accessibility & Protocols

Synthesis of 4-Ethynylaniline (Standard Route)

The synthesis typically proceeds via Sonogashira coupling of 4-iodoaniline with trimethylsilylacetylene (TMSA), followed by desilylation.

Causality: Iodine is chosen over bromine for the starting material because the C-I bond is weaker, allowing for milder coupling conditions that preserve the free amine without requiring protection.

Synthesis of 2-Bromo-4-ethynylaniline (Selective Route)

Direct bromination of 4-ethynylaniline is ill-advised due to the competing reactivity of the alkyne (forming vinyl bromides). The preferred route utilizes chemoselective Sonogashira coupling .

Starting Material: 2-Bromo-4-iodoaniline. Mechanism: The reactivity difference between C-I and C-Br bonds allows Pd(0) to insert oxidatively into the C-I bond exclusively at room temperature, leaving the C-Br bond intact for future reactions.

Protocol: Selective Synthesis of 2-Br-4-EA
  • Reagents: 2-Bromo-4-iodoaniline (1.0 eq), TMS-Acetylene (1.1 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3.0 eq), THF (0.2 M).

  • Coupling: Degas THF/Et3N. Add catalyst and starting material.[1][2][3][4] Stir at Room Temperature (strictly < 40°C) for 4-6 hours. Monitor by TLC/LCMS.

    • Critical Control Point: High heat will activate the C-Br bond, leading to polymerization or bis-coupling.

  • Deprotection: Dilute crude mixture with MeOH. Add K2CO3 (2.0 eq). Stir for 30 mins.

  • Workup: Aqueous extraction (EtOAc/Water). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the diamine byproduct.

Reactivity Profile & Mechanistic Divergence

Amine Nucleophilicity
  • 4-EA: The amine is moderately nucleophilic. It readily participates in

    
     reactions with chloropyrimidines or quinazolines to form kinase inhibitor cores.
    
  • 2-Br-4-EA: The inductive withdrawal (-I effect) of the ortho-bromine significantly lowers the HOMO energy of the nitrogen lone pair.

    • Implication: Reactions requiring the amine to act as a nucleophile (e.g., amide coupling) will require stronger bases, higher temperatures, or more activated electrophiles compared to 4-EA.

Orthogonal "Handle" Strategy

The defining advantage of 2-Br-4-EA is the ability to perform sequential cross-couplings .

  • Step 1 (Alkyne): Click chemistry (CuAAC) or Sonogashira to attach a "tail."

  • Step 2 (Amine): Formation of the hinge-binding core.

  • Step 3 (Bromine): Suzuki coupling to introduce a solubilizing group or a hydrophobic moiety to target the "gatekeeper" residue in a kinase pocket.

Visualization: Synthetic Logic & Workflows

The following diagrams illustrate the comparative synthesis and the divergent reactivity options.

G cluster_0 Standard Synthesis: 4-Ethynylaniline cluster_1 Selective Synthesis: 2-Bromo-4-ethynylaniline Start1 4-Iodoaniline Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start1->Step1 Step2 Deprotection (K2CO3, MeOH) Step1->Step2 Product1 4-Ethynylaniline (4-EA) Step2->Product1 Start2 2-Bromo-4-iodoaniline Step3 Chemoselective Sonogashira (Targets C-I only @ RT) Start2->Step3 Step4 Deprotection (K2CO3, MeOH) Step3->Step4 Product2 2-Bromo-4-ethynylaniline (2-Br-4-EA) Step4->Product2

Figure 1: Comparative synthetic pathways. Note the requirement for chemoselectivity in the 2-Br-4-EA route.

Reactivity Central 2-Bromo-4-ethynylaniline Path1 Path A: Amine (Kinase Hinge Binding) Central->Path1 SNAr / Amidation Path2 Path B: Alkyne (Click Chem / Tail) Central->Path2 CuAAC Path3 Path C: Bromine (Suzuki / Late-Stage) Central->Path3 Pd-Catalysis ProductA Core Scaffold (e.g. Quinazoline) Path1->ProductA ProductB Triazole Conjugate Path2->ProductB ProductC Diversified Library (R-Group Scan) Path3->ProductC ProductA->Path3 Sequential

Figure 2: Orthogonal reactivity profile of 2-Br-4-EA, highlighting the "Path C" option unavailable in 4-EA.

Applications in Drug Discovery[13]

Kinase Inhibitors (EGFR/BTK)

Both molecules are precursors for Type I and Type II kinase inhibitors.

  • 4-EA Usage: Often used to synthesize analogs of Erlotinib or Gefitinib where the ethynyl group extends into the solvent front or a specific hydrophobic pocket.

  • 2-Br-4-EA Usage: The bromine atom mimics the steric bulk of a methyl group but with halogen-bonding capability. In EGFR inhibitors, substituting the aniline ring at the ortho position (relative to the amine) can induce a twisted conformation, forcing the molecule to adopt a specific binding pose that improves selectivity against wild-type vs. mutant kinases (e.g., T790M).

Covalent Inhibitors

The ethynyl group in 4-EA is generally inert to cysteine. However, 2-Br-4-EA can be converted into a functionalized acrylamide . The Br position allows for the attachment of a "warhead" tuner—an electron-withdrawing group installed via Suzuki coupling that modulates the reactivity of a nearby acrylamide (if synthesized on the amine).

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the "linker" attachment is critical.

  • 4-EA: Offers a linear alkyne linker attachment.

  • 2-Br-4-EA: Allows for a branched linker strategy. The drug warhead attaches via the amine, the E3 ligase ligand via the alkyne, and a solubility-enhancing group (e.g., PEG chain or piperazine) can be attached at the bromine position to tune the physicochemical properties (LogD, solubility) of the final chimera.

References

  • PubChem. 2-Bromo-4-ethynylaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Zhou, H. et al.Design and synthesis of 4-anilinoquinazoline derivatives as novel EGFR inhibitors. European Journal of Medicinal Chemistry. (Contextual grounding for aniline usage in EGFR inhibitors).
  • Organic Chemistry Data. pKa Values of Anilines and Derivatives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis &amp; Handling of 2-Bromo-4-ethynylaniline

Executive Summary This Application Note provides a validated protocol for the synthesis and handling of 2-bromo-4-ethynylaniline , a high-value bifunctional scaffold widely used in medicinal chemistry (e.g., EGFR and tyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a validated protocol for the synthesis and handling of 2-bromo-4-ethynylaniline , a high-value bifunctional scaffold widely used in medicinal chemistry (e.g., EGFR and tyrosine kinase inhibitors).

The core challenge in working with this molecule is chemoselectivity . The precursor, 2-bromo-4-iodoaniline, contains two halogenated sites. Successful synthesis requires exploiting the kinetic differentiation between the aryl iodide (C–I) and aryl bromide (C–Br) bonds during oxidative addition. This protocol details the conditions required to exclusively couple the C–4 position while retaining the C–2 bromide for downstream diversification.

Mechanistic Principles & Selectivity

The success of this protocol relies on the distinct bond dissociation energies (BDE) and oxidative addition rates of aryl halides.

Kinetic Differentiation

In Palladium-catalyzed cross-couplings, the rate of oxidative addition (the rate-determining step for aryl halides) follows the order:



  • C–I Bond: Rapid oxidative addition at Room Temperature (RT).

  • C–Br Bond: Requires elevated temperatures (>40–60°C) or electron-poor arenes to react efficiently under standard Sonogashira conditions.

By maintaining the reaction temperature at 20–25°C , we kinetically lock the reaction to the C–I site, preventing "double coupling" or polymerization.

Catalytic Cycle & Selectivity Visualization

SonogashiraSelectivity Start 2-Bromo-4-iodoaniline Pd0 Pd(0) Species OxAdd_I Oxidative Addition (Fast) (C-I Bond) Pd0->OxAdd_I RT, k_fast OxAdd_Br Oxidative Addition (Slow) (C-Br Bond) Pd0->OxAdd_Br >50°C, k_slow Int_Pd_II Pd(II) Intermediate OxAdd_I->Int_Pd_II Side_Prod Polymerized/Bis-coupled Side Products OxAdd_Br->Side_Prod Avoided by Temp Control Transmetal Transmetallation (Cu-Acetylide) Int_Pd_II->Transmetal + TMS-Acetylene / CuI Prod_TMS TMS-Protected Intermediate Transmetal->Prod_TMS Reductive Elimination

Figure 1: Kinetic selectivity pathway. Green path indicates the desired low-temperature route targeting the C-I bond.

Experimental Protocol

Phase 1: Selective Coupling (Sonogashira)

Objective: Install the alkyne at C–4 using Trimethylsilylacetylene (TMSA) while preserving the C–2 bromide.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
2-Bromo-4-iodoaniline Substrate1.0Limiting reagent.[1]
TMS-Acetylene Nucleophile1.1 – 1.2Slight excess to drive conversion.
Pd(PPh₃)₂Cl₂ Catalyst0.03 (3 mol%)Robust air-stable precatalyst.
CuI Co-catalyst0.02 (2 mol%)Activates the alkyne.
Triethylamine (Et₃N) Base/SolventSolvent vol.Acts as HCl scavenger.
THF Co-solvent(Optional)Use 1:1 with Et₃N if solubility is poor.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Degassing (Critical): Solvents (Et₃N and THF) must be degassed to prevent homocoupling of the alkyne (Glaser coupling). Sparge with inert gas for 15-20 minutes.

  • Charging: Add 2-Bromo-4-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask against a positive pressure of inert gas.

  • Solvation: Add the degassed Et₃N/THF mixture via syringe. The solution typically turns yellow/brown.

  • Addition: Add TMS-acetylene (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitoring: Check TLC or LCMS after 2 hours. The starting material (iodo-aniline) should be consumed.

    • Note: If the reaction is sluggish, warm gently to 30°C. Do not exceed 40°C to protect the C-Br bond.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The TMS-protected intermediate is usually a stable, crystalline solid.

Phase 2: Deprotection (Desilylation)

Objective: Remove the TMS group to reveal the terminal alkyne.

Reagents:

  • TMS-Intermediate (from Phase 1)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH) or MeOH/THF (if solubility is limited)

Procedure:

  • Dissolve the TMS-intermediate in MeOH (approx. 0.1 M concentration).[2][3]

  • Add K₂CO₃ (solid) in one portion.

  • Stir at Room Temperature for 1–2 hours.

    • Reaction Endpoint: Conversion is usually rapid. Monitor by TLC (the product will be slightly more polar than the TMS-SM).

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Dilute with water and extract with EtOAc or DCM.

    • Wash organic layer with brine, dry (Na₂SO₄), and concentrate.

  • Final Product: 2-bromo-4-ethynylaniline. (Often obtained pure enough without further chromatography; if needed, purify via short silica plug).

Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Selective Coupling cluster_1 Phase 2: Deprotection Step1 Degas Solvents (Et3N / THF) Step2 Charge Reagents (Ar-I + Pd/Cu) Step1->Step2 Step3 Add TMS-Acetylene (Dropwise, 25°C) Step2->Step3 Step4 Workup & Isolate TMS-Intermediate Step3->Step4 Step5 Dissolve in MeOH Add K2CO3 Step4->Step5 Purified Intermediate Step6 Stir RT (1-2h) Step5->Step6 Final Target: 2-Bromo-4-ethynylaniline Step6->Final

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Homocoupling (Glaser) Oxygen presenceRe-degas solvents; ensure strictly inert atmosphere.
Low Conversion Inactive CatalystPd(PPh₃)₂Cl₂ can degrade. If yellow solid has turned black/orange, use fresh catalyst.
Loss of Bromine Over-reactionTemperature too high (>40°C). Keep reaction at RT.
Aniline Interference N-CoordinationThe free amine is generally tolerated, but if yields are <50%, protect amine as Acetamide or Boc before coupling.

Safety & Handling

  • Aryl Alkynes: Potentially unstable. Store 2-bromo-4-ethynylaniline in the dark at 4°C.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in appropriate heavy metal streams.

  • Alkynes: Terminal alkynes can form explosive acetylides with copper if allowed to dry out in pure form. Keep wet or in solution during workup.

References

  • Chemoselectivity in Sonogashira Coupling

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews.
    • Source:

  • Kinetic Rates of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Note: Establishes the I > Br > Cl reactivity order fundamental to this protocol.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
  • Related Scaffold Synthesis (Kinase Inhibitors)

    • Example: Synthesis of Vandetanib analogs often utilizes 4-bromo-2-fluoroaniline or similar halo-anilines via selective coupling.
    • Source: (General reference for scaffold utility).

Sources

Application

one-pot synthesis of indole derivatives using 2-bromo-4-ethynylaniline

Application Note & Protocol One-Pot Synthesis of Functionalized Indole Derivatives Utilizing 2-Bromo-4-ethynylaniline as a Versatile Building Block Abstract The indole nucleus is a cornerstone of medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

One-Pot Synthesis of Functionalized Indole Derivatives Utilizing 2-Bromo-4-ethynylaniline as a Versatile Building Block

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] This guide provides a detailed protocol for a highly efficient, one-pot synthesis of diverse indole derivatives starting from the strategically designed precursor, 2-bromo-4-ethynylaniline. This method leverages a sequential palladium/copper-catalyzed Sonogashira coupling and intramolecular cyclization cascade. The presence of the bromine atom on the aniline starting material is intentionally retained in the final indole product, offering a valuable synthetic handle for subsequent diversification, thereby expanding the chemical space accessible for drug discovery programs.[3][4][5]

Introduction: The Strategic Advantage of a One-Pot Approach

Indole derivatives are integral to modern drug discovery, with applications ranging from anticancer to anti-inflammatory and neurological agents.[2][3][4] Traditional multi-step syntheses, however, can be time-consuming and generate significant chemical waste. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more streamlined, economical, and environmentally responsible alternative.[1][6]

This protocol focuses on the use of 2-bromo-4-ethynylaniline, a precursor uniquely suited for this strategy. Its structure contains:

  • An o-bromoaniline moiety, primed for palladium-catalyzed cross-coupling reactions.

  • A proximate ethynyl (alkyne) group , which is essential for the subsequent indole ring formation via intramolecular cyclization.[7][8]

By combining a Sonogashira coupling with an intramolecular cyclization in a single pot, we can efficiently construct complex indole scaffolds from simple, commercially available starting materials.

Reaction Mechanism: A Palladium-Catalyzed Cascade

The core of this synthetic strategy is a domino reaction sequence initiated by a Sonogashira cross-coupling, immediately followed by an intramolecular cyclization to form the indole ring. This process is typically facilitated by a dual catalytic system of palladium and copper.[9]

Step A: Sonogashira Cross-Coupling The reaction commences with the palladium-catalyzed coupling of 2-bromo-4-ethynylaniline with a terminal alkyne. The generally accepted mechanism involves the formation of a palladium(0) active species, which undergoes oxidative addition into the C-Br bond of the aniline. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the 2-alkynyl-aniline intermediate and regenerates the palladium(0) catalyst.[10][11]

Step B: Intramolecular Cyclization The newly formed 2-alkynylaniline intermediate is perfectly poised for cyclization. Under the reaction conditions (often promoted by the palladium catalyst, a base, or heat), the aniline nitrogen attacks the internal carbon of the alkyne bond in a 5-endo-dig cyclization pathway.[12] This step is crucial for forming the five-membered pyrrole ring of the indole nucleus. Subsequent isomerization/protonation yields the final aromatic indole derivative.

The entire sequence can be visualized as follows:

G cluster_start A 2-Bromo-4-ethynylaniline C Catalytic Cycle I (Sonogashira Coupling) A->C Pd(0)/Cu(I) Base, Solvent B Terminal Alkyne (R'-C≡CH) B->C D 2-(Alkynyl)aniline Intermediate C->D Formation of C-C bond E Catalytic Cycle II (Intramolecular Cyclization) D->E 5-endo-dig cyclization F Functionalized Indole Derivative E->F Aromatization

Caption: One-pot synthesis workflow via sequential Sonogashira coupling and cyclization.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a 2-aryl-6-bromo-4-ethynylindole derivative. The scope can be expanded by varying the terminal alkyne coupling partner.

Materials and Equipment
  • Reagents: 2-bromo-4-ethynylaniline, terminal alkyne (e.g., phenylacetylene), Palladium(II) acetate (Pd(OAc)₂), Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (TEA), Toluene (anhydrous).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer hotplate, inert gas line (Nitrogen or Argon), syringes, TLC plates (silica gel), column chromatography setup.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-ethynylaniline (1.0 mmol, 1.0 equiv.).

  • Catalyst and Reagent Addition: To the flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Solvent and Base: Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

  • Addition of Coupling Partner: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting aniline is a key indicator of reaction progression. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure indole derivative.

General Reagent and Condition Scope

The versatility of this one-pot synthesis allows for the creation of a library of indole derivatives by modifying the reaction components.

ComponentExample Reagents/ConditionsRationale & Causality
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Choice affects catalyst stability and activity. Pd(OAc)₂ is often used for its reliability and air stability.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate, facilitating the key transmetalation step in the Sonogashira cycle.[9]
Ligand PPh₃, Xantphos, dppfThe ligand stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Required to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne.
Solvent Toluene, DMF, DioxaneThe solvent must be anhydrous and capable of solubilizing all reactants at the reaction temperature. Toluene is a common choice for its high boiling point and inert nature.
Coupling Partner Phenylacetylene, 1-hexyne, TMS-acetyleneThe choice of terminal alkyne directly determines the substituent at the 2-position of the final indole product.

Expected Results and Characterization

Upon successful synthesis, a variety of functionalized indoles can be obtained. The table below provides hypothetical examples to illustrate the scope of the reaction.

EntryCoupling Partner (R'-C≡CH)Product Structure (Hypothetical)Expected Yield
1Phenylacetylene6-Bromo-4-ethynyl-2-phenyl-1H-indole85-95%
21-Hexyne2-Butyl-6-bromo-4-ethynyl-1H-indole70-85%
33-Hydroxypropyne(6-Bromo-4-ethynyl-1H-indol-2-yl)methanol65-75%
4TMS-acetylene6-Bromo-4-ethynyl-2-(trimethylsilyl)-1H-indole80-90%

Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretch of the indole).

Troubleshooting Guide

Even robust protocols can encounter issues. The following guide addresses common problems.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Presence of oxygen or moisture.3. Insufficient temperature.1. Use fresh, high-purity catalysts and ligands.2. Ensure the reaction vessel is properly dried and maintained under a positive pressure of inert gas.3. Confirm hotplate temperature and ensure efficient stirring.
Formation of Side Products 1. Glaser coupling (homo-coupling) of the terminal alkyne.2. Decomposition of the catalyst.1. Ensure the reaction is run under a strictly inert atmosphere. Add the terminal alkyne slowly to the reaction mixture.2. Use an appropriate ligand-to-metal ratio (e.g., 4:1 PPh₃:Pd) to stabilize the catalyst.
Difficulty in Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. A shallow gradient can improve separation. Recrystallization may be an alternative for solid products.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-4-ethynylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Palladium and Copper Catalysts: Heavy metal compounds can be toxic. Avoid inhalation of dust and skin contact.

  • Organic Solvents (Toluene, TEA): Flammable and volatile. Toluene is a reproductive hazard. Triethylamine is corrosive and has a strong, unpleasant odor.

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in accordance with institutional and local environmental regulations.

References

  • ResearchGate. Synthesis of Indoles from o-Haloanilines | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC. Available at: [Link]

  • ResearchGate. One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity. Available at: [Link]

  • National Institutes of Health (NIH). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]

  • PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available at: [Link]

  • MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Available at: [Link]

  • ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • ResearchGate. The synthesis of indole derivatives from 2‐alkynylanilines. Available at: [Link]

  • National Institutes of Health (NIH). 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem. Available at: [Link]

  • ACS Publications. Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. Available at: [Link]

  • Organic Chemistry Portal. Indole synthesis. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis | Request PDF. Available at: [Link]

  • MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Available at: [Link]

  • MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications. Available at: [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • National Institutes of Health (NIH). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - PMC. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. Available at: [Link]

  • Royal Society of Chemistry. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • ResearchGate. One-pot synthesis of indoles from electron-withdrawing substituted alkynes and anilines. Available at: [Link]

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  • ResearchGate. ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Available at: [Link]

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Sources

Method

Strategic Cyclization of 2-Bromo-4-ethynylaniline: Catalytic Systems, Mechanistic Insights, and Optimized Protocols for Indole Synthesis

An Application Guide for Researchers Abstract The intramolecular cyclization of 2-alkynylanilines is a cornerstone of modern heterocyclic chemistry, providing a powerful and atom-economical route to the indole scaffold—a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The intramolecular cyclization of 2-alkynylanilines is a cornerstone of modern heterocyclic chemistry, providing a powerful and atom-economical route to the indole scaffold—a privileged structure in numerous natural products and pharmaceutical agents.[1] This application note provides a comprehensive technical guide to the cyclization of 2-bromo-4-ethynylaniline, a versatile building block for producing 6-bromoindole derivatives. We will delve into the core principles of transition-metal-catalyzed cyclization, offering a comparative analysis of leading catalytic systems, including those based on palladium, copper, and gold. This guide emphasizes the causality behind experimental design, presenting detailed, field-proven protocols and troubleshooting strategies to empower researchers in drug development and materials science to achieve efficient and reproducible syntheses.

Introduction: The Strategic Importance of 6-Bromoindoles

The indole nucleus is a fundamental motif in medicinal chemistry, and the strategic placement of a halogen, such as bromine at the 6-position, provides a crucial handle for further molecular elaboration.[2] 6-Bromoindole is a key precursor for a wide range of bioactive molecules and functional materials.[3][4] The direct synthesis of this scaffold via the cyclization of 2-bromo-4-ethynylaniline is a highly efficient strategy. The reaction leverages the proximity of the amino and ethynyl groups to construct the five-membered heterocyclic ring. This process is typically not spontaneous and requires catalytic activation of the alkyne moiety to facilitate the nucleophilic attack by the aniline nitrogen. Transition metals, with their ability to coordinate with and activate π-systems, are the catalysts of choice for this transformation.[5][6]

This guide will explore the most effective catalytic methodologies for this transformation, focusing on reaction conditions, mechanistic underpinnings, and practical implementation.

Mechanistic Foundations of 2-Alkynylaniline Cyclization

The conversion of 2-alkynylanilines to indoles is fundamentally an intramolecular hydroamination reaction. The general mechanism, while varying in its specifics depending on the catalyst, follows a common pathway involving the activation of the carbon-carbon triple bond.

Core Mechanistic Steps:
  • Alkyne Activation: A carbophilic transition metal catalyst (e.g., Pd(II), Cu(I), Au(I)/Au(III)) coordinates to the ethynyl group of the substrate. This coordination polarizes the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack.[7][8]

  • Intramolecular Nucleophilic Attack (5-Endo-Dig Cyclization): The lone pair of electrons on the aniline nitrogen attacks the activated alkyne. This is a 5-endo-dig cyclization, which forms the five-membered indole ring and a new metal-carbon bond.

  • Protodemetalation/Reductive Elimination: The resulting organometallic intermediate undergoes a final step to release the indole product and regenerate the active catalyst. This can occur through various pathways, such as protonolysis (reaction with a proton source) or reductive elimination, depending on the specific catalytic cycle.

Below is a generalized workflow representing this catalytic process.

G sub 2-Bromo-4-ethynylaniline activated π-Alkyne Complex (Activated Intermediate) sub->activated Coordination cat Metal Catalyst (e.g., Pd, Cu, Au) cat->activated cyclized Cyclized Organometallic Intermediate activated->cyclized Intramolecular Nucleophilic Attack product 6-Bromoindole cyclized->product Protodemetalation or Reductive Elimination regen_cat Regenerated Catalyst cyclized->regen_cat regen_cat->cat Enters next cycle

Figure 1: Generalized workflow for the metal-catalyzed cyclization of 2-bromo-4-ethynylaniline.

Comparative Analysis of Catalytic Systems & Protocols

The choice of catalyst is the most critical parameter influencing the efficiency, selectivity, and substrate scope of the cyclization. Palladium, copper, and gold each offer distinct advantages.

Palladium-Catalyzed Cyclization (Larock/Cacchi-Type Annulation)

Palladium catalysis is arguably the most versatile and widely studied method for indole synthesis from 2-alkynylanilines.[9] These reactions, often referred to as Larock or Cacchi indole syntheses, can be tailored to produce a variety of substituted indoles.[10][11][12][13] The catalytic cycle typically involves an aminopalladation step followed by reductive elimination or further cross-coupling.[14][15]

Causality of Reagents:

  • Palladium Source: Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ are common precatalysts. They form the active Pd(0) or Pd(II) species in situ.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or an amine is crucial. It facilitates the deprotonation of the aniline nitrogen, increasing its nucleophilicity, and neutralizes the acid generated during the catalytic cycle.

  • Ligands: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.

  • Additives: In Larock-type annulations involving an ortho-haloaniline, chloride salts like LiCl or n-Bu₄NCl are essential.[12] The chloride ion is believed to accelerate the rate-limiting reductive elimination step by displacing another ligand from the palladium center.

G A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B π-Alkyne Complex A:f0->B:f0 + Substrate C σ-Indolylpalladium(II) Intermediate B:f0->C:f0 Aminopalladation (Intramolecular Attack) C:f0->A:f0 Regeneration D 6-Bromoindole Product C:f0->D:f0 Protodemetalation sub Substrate sub->B:f0 base Base base->B:f0 H_source H⁺ Source H_source->C:f0

Figure 2: Simplified catalytic cycle for Pd(II)-catalyzed indole synthesis.

Protocol 1: Palladium-Catalyzed Cyclization of 2-Bromo-4-ethynylaniline

Materials:

  • 2-Bromo-4-ethynylaniline (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-ethynylaniline, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromoindole.

Copper-Catalyzed Cyclization

Copper catalysis offers a more economical and environmentally friendly alternative to palladium.[16] Copper(I) salts, such as CuI or CuCl, are effective catalysts for this transformation, often proceeding under mild conditions.[17][18][19]

Causality of Reagents:

  • Copper(I) Source: CuI is the most common catalyst. Its role is to act as a π-acid, activating the alkyne.

  • Base: A strong base is often required to deprotonate the aniline, and bases like Cs₂CO₃ or K₂CO₃ are effective.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to ensure solubility of the reagents and facilitate the reaction.

Protocol 2: Copper-Catalyzed Cyclization of 2-Bromo-4-ethynylaniline

Materials:

  • 2-Bromo-4-ethynylaniline (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • In a sealed tube, combine 2-bromo-4-ethynylaniline, CuI, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DMSO.

  • Seal the tube and heat the mixture to 110-120 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully unseal the tube and pour the contents into a mixture of water (30 mL) and ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify via silica gel chromatography to obtain the desired 6-bromoindole.

Gold-Catalyzed Cyclization

Gold catalysts are renowned for their exceptional carbophilicity, leading to highly efficient cyclizations under very mild conditions, often at room temperature.[8][20] Both Au(I) and Au(III) species can catalyze the reaction, activating the alkyne for the intramolecular attack.[7]

Causality of Reagents:

  • Gold Source: Readily available gold salts like AuCl₃ or complexes such as Ph₃PAuCl are used.

  • Co-catalyst: For Au(I) catalysts, a silver salt (e.g., AgSbF₆, AgOTf) is often required as a halide scavenger to generate the active cationic gold species.[21]

  • Solvent: Chlorinated solvents (DCM, DCE) or alcohols (Ethanol) are commonly employed.

Protocol 3: Gold-Catalyzed Cyclization of 2-Bromo-4-ethynylaniline

Materials:

  • 2-Bromo-4-ethynylaniline (1.0 mmol)

  • Gold(III) Chloride (AuCl₃) (0.03 mmol, 3 mol%)

  • Anhydrous Ethanol (EtOH) (10 mL)

Procedure:

  • Dissolve 2-bromo-4-ethynylaniline in anhydrous ethanol in a round-bottom flask.

  • Add AuCl₃ to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The reaction is often rapid.

  • Monitor for the disappearance of the starting material by TLC.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove the gold catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography if necessary.

Data Summary and Method Comparison

ParameterPalladium-CatalyzedCopper-CatalyzedGold-Catalyzed
Catalyst Pd(OAc)₂, PdCl₂CuI, CuClAuCl₃, Ph₃PAuCl/AgSbF₆
Typical Loading 2-5 mol%5-10 mol%1-5 mol%
Base K₂CO₃, Cs₂CO₃Cs₂CO₃, K₂CO₃Often not required
Solvent DMF, Toluene, DioxaneDMSO, DMFEtOH, DCE, MeCN
Temperature 80-120 °C100-130 °CRoom Temperature - 60 °C
Pros High versatility, well-studied, broad functional group tolerance.[9]Low cost, readily available catalyst.[16]Extremely mild conditions, high efficiency, rapid reactions.[8][20]
Cons Higher cost, potential for catalyst poisoning.Higher temperatures, sometimes lower yields.High cost of catalyst.
References [9][12][22][17][18][19][7][8][20]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of solvent/reagents.1. Use a fresh batch of catalyst or a different precatalyst. For Pd, consider adding a phosphine ligand. 2. Increase the reaction temperature incrementally. 3. Use freshly distilled, anhydrous solvents and pure starting materials.
Formation of Side Products 1. Intermolecular reactions (dimerization/polymerization). 2. Catalyst decomposition.1. Run the reaction under higher dilution conditions by increasing the solvent volume.[21] 2. For palladium systems, ensure a suitable ligand is used to stabilize the catalyst.
Inconsistent Yields 1. Presence of oxygen or moisture. 2. Variable catalyst activity.1. Ensure the reaction is set up under a strictly inert atmosphere using proper Schlenk techniques. 2. Standardize the source and handling of the catalyst.

Conclusion

The cyclization of 2-bromo-4-ethynylaniline is a robust and efficient method for the synthesis of 6-bromoindole. The choice of catalytic system—palladium, copper, or gold—should be guided by the specific requirements of the synthesis, including cost, desired reaction conditions, and scale. Palladium systems offer the greatest versatility, copper provides a low-cost alternative, and gold excels in providing rapid conversions under exceptionally mild conditions. By understanding the underlying mechanisms and the rationale for the selection of reagents, researchers can effectively troubleshoot and optimize these powerful synthetic transformations for applications in drug discovery and beyond.

References

  • S. Cacchi, V. Carnicelli, F. Marinelli, J. Organomet. Chem., 1994, 475, 289–296.
  • R. C. Larock, et al., J. Org. Chem., 2004 , 69, 5906-5915. [Link]

  • D. Lu, et al., Org. Lett., 2023 , 25(4), 676-681. [Link]

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  • A. Arcadi, G. Bianchi, F. Marinelli, Synthesis, 2004 , 610-618. [Link]

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  • X. Wang, et al., Org. Biomol. Chem., 2019 , 17, 8133-8137. [Link]

  • Google Patents, CN104292145A - Preparation method of 6-bromoindole deriv
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  • R. C. Larock, J. Org. Chem., 1998, 63(22), 7652-7662.
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  • ResearchGate, Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. [Link]

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  • P. M. Tadpally, et al., Org. Biomol. Chem., 2019 , 17, 7943-7947. [Link]

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  • C. D. Campbell, et al., Org. Lett., 2011, 13(21), 5846-5849.
  • C. J. Woltermann, Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. [Link]

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Application

Harnessing Copper Catalysis: A Guide to the Synthesis of Heterocycles from Ethynylanilines

An Application Guide for Researchers Abstract The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal and materials chemistry. Among the myriad of synthetic strategies, the use of 2-ethynyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal and materials chemistry. Among the myriad of synthetic strategies, the use of 2-ethynylanilines as versatile building blocks has gained significant traction. This application note provides an in-depth guide for researchers on the copper-catalyzed synthesis of indoles and quinolines from ethynylanilines. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide expert insights into experimental design and troubleshooting. The methodologies presented herein leverage the cost-effectiveness and unique reactivity of copper catalysts, offering practical and efficient routes to valuable heterocyclic scaffolds.

Introduction: The Strategic Value of Ethynylanilines and Copper Catalysis

Nitrogen heterocycles, particularly indoles and quinolines, are privileged structures found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Consequently, the development of efficient and robust synthetic methods to access these cores is of paramount importance. 2-Ethynylanilines have emerged as powerful synthons, possessing vicinal amine and alkyne functionalities ripe for intramolecular cyclization.

While noble metals like palladium have been extensively used for such transformations, copper catalysis presents a more sustainable and economical alternative.[4][5] Copper's variable oxidation states and its ability to activate alkyne moieties make it highly effective for constructing C–N and C–C bonds in a single operation.[5][6] This guide focuses on copper-catalyzed annulation and tandem reactions of ethynylanilines, providing researchers with the foundational knowledge and practical protocols to exploit these powerful transformations.

Synthesis of Indoles via Intramolecular Cyclization

The direct intramolecular cyclization of 2-ethynylanilines is one of the most straightforward applications of this substrate class, providing direct access to the indole core. This transformation is prized for its high atom economy.

Mechanistic Rationale: The Role of the Copper Catalyst

The copper-catalyzed synthesis of indoles from 2-ethynylanilines generally proceeds through a well-accepted mechanistic pathway involving the activation of the alkyne by the copper catalyst. The process is typically initiated by the formation of a copper-π-alkyne complex.

Causality Behind the Mechanism:

  • Alkyne Activation: The Lewis acidic copper(I) or copper(II) salt coordinates to the alkyne, increasing its electrophilicity and making it susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne in a 5-endo-dig cyclization. This step is crucial for forming the five-membered indole ring.

  • Protonolysis/Rearomatization: The resulting intermediate undergoes protonolysis, often facilitated by a proton source in the reaction medium or during workup, to regenerate the catalyst and yield the aromatic indole product.

Certain protocols may involve the formation of a copper acetylide intermediate, particularly under basic conditions, which then undergoes intramolecular cyclization.[7]

G cluster_cycle Catalytic Cycle for Indole Synthesis A 2-Ethynylaniline + Cu(I/II) Catalyst B Copper-π-Alkyne Complex A->B Coordination C Vinyl-Copper Intermediate (Post-Cyclization) B->C Intramolecular 5-endo-dig Nucleophilic Attack D Indole Product C->D Protonolysis/ Aromatization Cat_out Cu(I/II) Catalyst (Regenerated) C->Cat_out Catalyst Regeneration

Figure 1: General workflow for indole synthesis.

Application Protocol: General Synthesis of 2-Substituted Indoles

This protocol is adapted from methodologies employing a simple copper salt and a base to facilitate the intramolecular cyclization.[8] It is characterized by mild conditions and a broad substrate scope.[8]

Materials & Equipment:

  • 2-Ethynylaniline derivative (1.0 mmol)

  • Copper(I) Chloride (CuCl) (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (0.2 mmol, 20 mol%)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, heating plate

  • Standard glassware for aqueous workup and purification

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-ethynylaniline derivative (1.0 mmol), CuCl (4.9 mg, 0.05 mmol), and Cs₂CO₃ (65.2 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired indole product.

Expert Insights & Self-Validation:

  • Causality of Reagents: CuCl is an inexpensive and effective catalyst for this transformation.[8] Cs₂CO₃ acts as a mild base, which can facilitate the deprotonation of the aniline or assist in the catalytic cycle. DMF is a polar aprotic solvent that effectively solubilizes the reagents and catalyst.

  • Troubleshooting: If the reaction stalls, ensure the solvent is truly anhydrous and the inert atmosphere is maintained. Increasing the catalyst loading to 10 mol% or the temperature to 100 °C may improve conversion for less reactive substrates.

  • Expected Outcome: The reaction should yield the corresponding 2-substituted indole. The purification should yield a clean product, verifiable by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Data

The copper-catalyzed intramolecular cyclization is tolerant of a wide range of functional groups on both the aniline ring and the alkyne terminus.

EntryAniline Substituent (R¹)Alkyne Substituent (R²)Typical Yield (%)
1HPhenyl>90
24-MeOPhenyl>95
34-ClPhenyl~85
4Hn-Butyl~80
5HCyclohexyl~88
6N-MePhenyl>90

Table 1: Representative yields for the synthesis of various 2-substituted indoles. Data synthesized from typical outcomes reported in the literature.[8]

Synthesis of Quinolines via [5+1] Annulation

The synthesis of quinolines from 2-ethynylanilines requires the incorporation of an additional carbon atom. Copper-catalyzed [5+1] annulation reactions provide an elegant solution, where the ethynylaniline acts as a five-atom component and a C1 synthon provides the final atom to complete the six-membered ring.[9][10]

Mechanistic Rationale: The [5+1] Annulation Pathway

This transformation is more complex than simple indole formation and involves a tandem sequence of reactions. A common C1 source is an N,O-acetal, such as ethyl 2-(diethylamino)-2-methoxyacetate.[9][10]

Causality Behind the Mechanism:

  • Formation of Electrophile: The N,O-acetal, in the presence of a Lewis acid like CuBr₂, generates a reactive N-acylimminium ion intermediate.

  • Nucleophilic Attack: The aniline nitrogen of the 2-ethynylaniline attacks the electrophilic carbon of the imminium ion.

  • Intramolecular Cyclization: The copper catalyst then activates the alkyne, promoting an intramolecular attack from the newly formed enamine or a related intermediate onto the alkyne. This key step forms the quinoline core.

  • Aromatization: The cyclized intermediate undergoes oxidative aromatization to furnish the final quinoline product.

G cluster_cycle [5+1] Annulation for Quinoline Synthesis A 2-Ethynylaniline + N,O-Acetal (C1 Source) B N-Acylimminium Ion (Generated from Acetal + CuBr₂) A->B Lewis Acid Activation C Adduct Formation (Aniline attacks imminium ion) A->C Nucleophilic Attack B->C D Alkyne Activation (Coordination with Cu) C->D E Intramolecular Cyclization (6-endo-dig) D->E Key C-C Bond Formation F Quinoline Product E->F Oxidative Aromatization

Figure 2: Conceptual workflow for [5+1] quinoline synthesis.

Application Protocol: Synthesis of 2-Ester Substituted Quinolines

This protocol describes a copper-catalyzed [5+1] annulation using an N,O-acetal as the C1 source to produce quinolines bearing an ester group at the 2-position.[9][10]

Materials & Equipment:

  • 2-Ethynylaniline derivative (0.5 mmol)

  • Ethyl 2-(diethylamino)-2-methoxyacetate (N,O-acetal) (1.0 mmol, 2.0 equiv)

  • Copper(II) Bromide (CuBr₂) (0.05 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (2.5 mL)

  • Sealed reaction tube, magnetic stirrer, heating plate

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a sealed reaction tube equipped with a magnetic stir bar, combine the 2-ethynylaniline derivative (0.5 mmol) and CuBr₂ (11.2 mg, 0.05 mmol).

  • Reagent Addition: Add 1,2-dichloroethane (2.5 mL) followed by the N,O-acetal (189 mg, 1.0 mmol).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80 °C. Stir the mixture for 15 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-ester-substituted quinoline.

Expert Insights & Self-Validation:

  • Causality of Reagents: CuBr₂ serves as both a Lewis acid to activate the N,O-acetal and as the catalyst for the alkyne cyclization step.[9] The N,O-acetal is a stable and effective precursor to the required N-acylimminium ion electrophile.[9][10] DCE is a suitable non-coordinating solvent for this transformation.

  • Troubleshooting: Low yields may result from decomposition of the N,O-acetal or the resulting imminium ion. Ensure the reaction is performed in a well-sealed tube to prevent loss of volatile components and maintain concentration. For electron-poor anilines, a higher temperature or longer reaction time may be necessary.

  • Expected Outcome: The reaction produces highly functionalized quinolines. The ester group at the C2 position is a valuable handle for further synthetic transformations.

Scope and Data for Quinoline Synthesis

This method is effective for a range of substituted ethynylanilines, providing access to polysubstituted quinolines.

EntryAniline Substituent (R¹)Alkyne Substituent (R²)Typical Yield (%)
1HPhenyl91
25-MePhenyl84
35-FPhenyl94
4H4-MeO-C₆H₄88
5Hn-Hexyl75

Table 2: Representative yields for the [5+1] annulation to form quinolines.[9][10]

Conclusion and Future Outlook

Copper-catalyzed reactions of 2-ethynylanilines represent a powerful and versatile strategy for constructing indoles, quinolines, and other valuable N-heterocycles.[11][12][13] The low cost of copper catalysts, combined with the operational simplicity and high efficiency of these methods, makes them highly attractive for both academic research and industrial drug development. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to explore this rich area of chemistry. Future developments will likely focus on asymmetric variants, the use of novel C1 synthons for quinoline synthesis, and the expansion to other heterocyclic systems, further cementing the role of copper catalysis in modern organic synthesis.

References

  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst.
  • Copper-catalyzed tandem cyclization reaction of ethynylbenzoxazinones and thiols: facile construction of 2-thiomethylene indoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold.
  • Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. PubMed.
  • (PDF) Copper‐Catalyzed Indole Synthesis.
  • Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines.
  • Copper-catalyzed yne-allylic substitutions: concept and recent developments. Beilstein Journal of Organic Chemistry.
  • Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives.
  • Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives.
  • Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • A new route to indolines by the Cu-catalyzed cyclization reaction of 2-ethynylanilines with sulfonyl azides. PubMed.
  • Incorporating azaheterocycle functionality in intramolecular aerobic, copper-catalyzed aminooxygen
  • Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals.
  • Recent Progress in the Transition Metal C
  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Copper-catalyzed switchable cyclization of alkyne-tethered α-bromocarbonyls: selective access to quinolin-2-ones and quinoline-2,4-diones. Organic Chemistry Frontiers (RSC Publishing).
  • Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines: the direct synthesis of C2-functionalized indoles. PubMed.
  • Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles.
  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
  • Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. Organic Chemistry Portal.
  • Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals . Chemical Communications (RSC Publishing). [Link]

  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide. Organic Chemistry Portal.
  • Ligand-free Cu2O-catalyzed cross coupling of nitrogen heterocycles with iodopyridines.
  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines.
  • Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research.
  • A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of O-Heterocycles. Organic Chemistry Portal.
  • Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journals.
  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-Ethynylaniline

Welcome to the Purification Support Hub. You are accessing this guide because you are encountering difficulties isolating 2-bromo-4-ethynylaniline (CAS: N/A for specific isomer, chemically distinct).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. You are accessing this guide because you are encountering difficulties isolating 2-bromo-4-ethynylaniline (CAS: N/A for specific isomer, chemically distinct). This molecule presents a "perfect storm" for chromatography: a basic aniline tail prone to streaking, a potentially labile terminal alkyne, and a lipophilic bromine atom that complicates solubility.

This guide replaces generic advice with chemically specific protocols designed to stabilize the alkyne while neutralizing the aniline-silica interaction.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, perform these diagnostic checks. Most failures occur here.

Q1: My TLC spots are streaking badly. Is my product decomposing?

Diagnosis: Likely not decomposition, but silanol interaction . The basic amine (


) hydrogen bonds strongly with the acidic silanol groups (

) on the silica gel. The Fix: You must modify the stationary phase.
  • Standard TLC: Run 20% EtOAc/Hexanes. Result: Streaking.

  • Modified TLC: Run 20% EtOAc/Hexanes + 1% Triethylamine (TEA) . Result: Tight, circular spot.

  • Note: If the spot remains at the baseline even with TEA, your product may have formed the hydrochloride salt. Wash the organic layer with saturated

    
     before TLC.
    
Q2: I see a blue fluorescent spot just above my product. What is it?

Diagnosis: This is likely the Glaser coupling product (a conjugated diyne), a common byproduct if the Sonogashira reaction was not strictly anaerobic. Risk: Diynes often co-elute with the product. The Fix: Diynes are significantly less polar than the free amine. Reduce the polarity of your starting eluent (e.g., start at 2% EtOAc instead of 5%) to flush the diyne before the amine elutes.

Module 2: The Optimized Protocol (Method Development)

Do not use a standard "wet pack" method. The heat of solvation and acidic silica can degrade the terminal alkyne or trap the amine. Use the Neutralized Slurry Method .

Phase 1: Solvent System Design

Based on the lipophilicity of the bromine and the polarity of the amine, the following system is recommended:

ComponentRoleConcentration
Hexanes (or Heptane) Non-polar bulkGradient Start: 95% Gradient End: 70%
Ethyl Acetate (EtOAc) Polar modifierGradient Start: 5% Gradient End: 30%
Triethylamine (TEA) Silanol Blocker Constant 1% (v/v)

Critical Warning: Do not simply add TEA to the running solvent. You must pretreat the silica.

Phase 2: Column Packing (The Neutralization Protocol)
  • Slurry Preparation: Suspend your silica gel in a mixture of Hexanes + 5% TEA . Let it sit for 15 minutes. This ensures all acidic sites are capped before the product touches the column.

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush with 2 column volumes (CV) of your starting mobile phase (e.g., 95:5 Hex/EtOAc + 1% TEA). This removes excess TEA which can otherwise cause "ghost peaks" or basic hydrolysis.

  • Loading:

    • Preferred:Dry Load. Adsorb crude material onto Celite 545 (1g crude : 2g Celite). This prevents the "band broadening" seen with liquid loading of anilines.

    • Alternative: Liquid load in minimum DCM, but ensure the column top is protected with sand.

Phase 3: Elution Workflow Visualization

PurificationWorkflow Start Crude 2-bromo-4-ethynylaniline TLC_Check TLC Diagnostic: Streaking? Start->TLC_Check Pretreat Pre-treat Silica: Slurry in Hexanes + 5% TEA TLC_Check->Pretreat Yes (Required) Load Dry Load on Celite Pretreat->Load Elute Gradient Elution: Hex/EtOAc + 1% TEA Load->Elute Collect Collect Fractions: Monitor UV (254 nm) & Vanillin Stain Elute->Collect

Figure 1: Optimized workflow for purifying basic anilines, emphasizing the critical silica neutralization step.

Module 3: Troubleshooting & FAQs
Q3: My product turned black on the column. What happened?

Root Cause: Oxidative Polymerization . Anilines are electron-rich and prone to oxidation; terminal alkynes are sensitive to acid. Acidic silica + air + time = decomposition. Corrective Action:

  • Speed is key: Do not run a "slow" column. Increase flow rate.

  • Protect from Light: Wrap the column in aluminum foil if the separation takes >1 hour.

  • Inert Atmosphere: If possible, use flash chromatography with nitrogen pressure rather than gravity elution to minimize oxygen exposure.

Q4: I isolated the product, but the NMR shows extra ethyl peaks (quartet at 2.5 ppm, triplet at 1.0 ppm).

Root Cause: Residual Triethylamine . Corrective Action:

  • TEA has a high boiling point (

    
    ) and "sticks" to the product.
    
  • The Fix: Dissolve the combined fractions in EtOAc and wash 3x with water (TEA is water-soluble). Dry over

    
     and rotovap. Do not wash with acid (HCl) as this will protonate your product and pull it into the water layer.
    
Q5: Separation from the starting material (2-bromo-4-iodoaniline) is impossible.

Root Cause: The Halo-Aniline precursors often have identical


 values to the alkyne product.
Corrective Action: 
  • Change Selectivity: Switch from EtOAc/Hexanes to DCM/Hexanes (1:1) . The chlorinated solvent interacts differently with the polarizable iodine atom compared to the alkyne.

  • Chemical Separation: If separation fails, dissolve the mixture in dilute HCl. The aniline dissolves; non-basic impurities (like protected alkynes or catalysts) may be extracted into ether. Note: This only works if impurities are not also amines.

Module 4: Stability & Storage (Post-Purification)

Once purified, 2-bromo-4-ethynylaniline is metastable. Follow these storage protocols to prevent degradation (browning) or polymerization.

ParameterRecommendationReason
Temperature

(Freezer)
Retards polymerization of the terminal alkyne.
Atmosphere Argon/Nitrogen FlushPrevents N-oxidation of the aniline.
State Solid / OilDo not store in solution (especially not in

, which becomes acidic over time).
Container Amber VialHalogenated aromatics can be photosensitive.
References
  • Aniline Tailing & Silica Modification

    • Mechanism:[1][2][3][4] The interaction between basic amines and acidic silanols is a well-documented phenomenon in chromatography.

    • Source: Roos, R. W., & Lau-Cam, C. A. (1986).[2] General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.[2] Journal of Chromatography A, 370, 403–418.[2]

  • Purification of Terminal Alkynes

    • Stability:[4][5] Terminal alkynes can degrade on acidic media. Neutralization of silica is a standard protocol for sensitive alkyne-containing peptides and lipids.

    • Source:Chemical Communications (RSC), "Disulfide- and terminal alkyne-functionalized magnetic silica particles..."

  • General Flash Chromatography Guide

    • Protocol: University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography." (Specific section on Acid-Sensitive Compounds and Amine modifiers).

Sources

Optimization

troubleshooting low conversion in Sonogashira coupling of haloanilines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving haloaniline substrates. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving haloaniline substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet powerful, cross-coupling reaction. The inherent properties of haloanilines—balancing the reactivity of the halogen with the coordinating nature of the amine—present unique obstacles. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Initial Diagnosis: Unraveling Low Conversion

The Sonogashira coupling is a cornerstone of C-C bond formation, connecting terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides.[1] While highly versatile, its success with haloaniline substrates is not always straightforward. The electron-donating nature of the amino group can deactivate the aryl halide towards oxidative addition, and the lone pair on the nitrogen can act as a poison to the palladium catalyst.[2][3]

If you are experiencing low conversion, a systematic approach is crucial. The following workflow provides a logical path to identify and resolve the root cause of your experimental issues.

Troubleshooting_Workflow Start Start: Low Conversion or Yield CheckCatalyst Issue: Catalyst System (Deactivation or Low Activity) Start->CheckCatalyst CheckSubstrate Issue: Substrate Reactivity (Ar-Cl, Ar-Br) Start->CheckSubstrate CheckConditions Issue: Reaction Conditions (Base, Solvent, Temp.) Start->CheckConditions CheckSideReactions Issue: Dominant Side Reactions Start->CheckSideReactions Sol_Catalyst Solution: 1. Switch to bulky, electron-rich ligands (e.g., Buchwald ligands). 2. Protect the aniline (e.g., as acetamide). 3. Increase catalyst loading. CheckCatalyst->Sol_Catalyst Aniline coordination suspected Sol_Substrate Solution: 1. Increase reaction temperature. 2. Use a more active catalyst/ligand system. 3. Switch to a stronger base (e.g., K₃PO₄). CheckSubstrate->Sol_Substrate Oxidative addition is slow Sol_Conditions Solution: 1. Screen different bases (amine vs. inorganic). 2. Screen solvents (e.g., THF, DMF, Toluene). 3. Optimize temperature incrementally. CheckConditions->Sol_Conditions Optimization needed Sol_SideReactions Solution: 1. For homocoupling: Use copper-free conditions, rigorously degas. 2. For dehalogenation: Lower temperature, screen bases/ligands. CheckSideReactions->Sol_SideReactions Byproducts identified

Caption: Troubleshooting workflow for low conversion in haloaniline Sonogashira couplings.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with an iodoaniline is clean but stalls at ~50% conversion. What is the likely cause?

A1: Catalyst deactivation by aniline coordination is the most probable cause.

The nitrogen atom of the aniline substrate (or product) can coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity. This is a classic case of catalyst poisoning.[2][3]

Aniline_Inhibition cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (with Cu-Acetylide) PdII->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Catalyst Regenerated Product Product (Ar-C≡CR) ReductElim->Product Pd0_Inhibit Pd(0)L₂ (Active Catalyst) InactiveComplex L₂Pd(0) ← :NH₂-Ar (Inactive Complex) Pd0_Inhibit->InactiveComplex Coordination Aniline Aniline (Substrate/Product) Aniline->InactiveComplex

Caption: The aniline nitrogen can sequester the active Pd(0) catalyst, preventing it from entering the desired catalytic cycle.

Troubleshooting Strategies:

  • Employ Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be sufficient. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to be sterically demanding.[3][4] This bulkiness can disfavor the coordination of the aniline to the palladium center and accelerate the desired reductive elimination step, outcompeting the poisoning pathway.[4]

  • Protect the Amino Group: A straightforward solution is to temporarily mask the coordinating nitrogen. Converting the aniline to an acetamide (-NHCOCH₃) is a common strategy. The acetyl group is electron-withdrawing, which diminishes the Lewis basicity of the nitrogen, thereby reducing its tendency to coordinate with the palladium catalyst.[3] This protecting group is typically stable to the coupling conditions and can be easily removed post-coupling.

  • Increase Catalyst Loading: While not the most elegant or cost-effective solution, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite partial deactivation.[3]

Q2: I am using a bromoaniline or chloroaniline, and the reaction is extremely sluggish or shows no conversion. How can I improve reactivity?

A2: The rate-limiting step for less reactive aryl halides is often the initial oxidative addition to the Pd(0) center. The reactivity of the C-X bond towards oxidative addition follows the trend: I > Br > Cl.[5][6] For bromides and especially chlorides, significant energy input and a highly active catalyst are required.

Troubleshooting Strategies:

  • Increase Reaction Temperature: Unlike reactive aryl iodides that can couple at room temperature, aryl bromides and chlorides often require elevated temperatures (e.g., 80-120 °C) to facilitate the oxidative addition step.[6][7] It is advisable to increase the temperature in increments of 10-20 °C to find the optimal balance between reaction rate and potential side reactions.

  • Select a More Potent Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective for these substrates.[8] You need a more electron-rich and bulky ligand to generate a more reactive "L₂Pd(0)" species that can break the stronger C-Br or C-Cl bond.

    • Recommended Ligands: CataCXium® A, sXPhos, or other advanced phosphines are excellent candidates.[8]

  • Optimize the Base and Solvent:

    • Base: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they may not be strong enough for challenging couplings. Consider screening stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] The choice of base is critical for both deprotonating the alkyne and influencing the overall catalytic cycle.[2]

    • Solvent: The solvent polarity can dramatically impact the reaction.[9] For less reactive halides, polar aprotic solvents like DMF, DMSO, or NMP can be more effective than THF or toluene by helping to stabilize charged intermediates in the catalytic cycle.[8]

Haloaniline TypeTypical TemperatureRecommended Base (Starting Point)Recommended Solvent (Starting Point)Recommended Catalyst System
Iodoaniline Room Temp - 60 °CTEA, DIPEATHF, ToluenePd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI
Bromoaniline 80 - 100 °CK₃PO₄, Cs₂CO₃DMF, DioxanePd(OAc)₂ / XPhos / CuI
Chloroaniline 100 - 140 °CCs₂CO₃, LiHMDSNMP, DioxanePd₂(dba)₃ / SPhos (Copper-free)

This table provides general starting points. Optimization is always substrate-dependent.

Q3: My TLC/LC-MS shows my starting materials are consumed, but my main product is a dimer of my alkyne. How do I prevent this?

A3: You are observing significant alkyne homocoupling, often called Glaser coupling. This is a very common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[4][8]

Troubleshooting Strategies:

  • Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[8][10] Copper-free Sonogashira reactions are well-established but may require specific conditions to compensate for the absence of the copper acetylide pathway. This typically involves:

    • A more active palladium/ligand system.

    • A stronger base to facilitate direct deprotonation of the alkyne.

    • Potentially higher reaction temperatures.

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of oxidative homocoupling.[11][12] It is critical to thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and to maintain a strictly inert atmosphere throughout the entire reaction setup and duration.

  • Use an Amine as the Solvent: In some cases, using the amine base (e.g., TEA or pyrrolidine) as the solvent can help suppress homocoupling.[3][4]

  • Control the Addition of the Alkyne: If the above methods are not fully effective, consider adding the terminal alkyne slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Q4: I am observing a significant byproduct that corresponds to the mass of my aniline without the halogen. What is happening?

A4: This side product is the result of dehalogenation (or hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom. This is a known competing pathway in many cross-coupling reactions, including the Sonogashira.[13] It can occur via the formation of a palladium-hydride intermediate, which can then reductively eliminate with the aryl group.

Troubleshooting Strategies:

  • Re-evaluate the Base and Solvent: The choice of base can be critical. Some amine bases or impurities within them can be sources of hydride species. Screening different bases (e.g., switching from an amine to an inorganic carbonate) may solve the problem.[13] Similarly, certain solvents can promote this side reaction.[13]

  • Lower the Reaction Temperature: Dehalogenation, like many side reactions, often becomes more prevalent at higher temperatures.[14] Run the reaction at the lowest possible temperature that still allows for an acceptable rate of the desired coupling.

  • Modify the Catalyst System: The ligand can influence the stability and reactivity of potential palladium-hydride intermediates. Screening different ligands may identify a system less prone to this pathway. In some cases, a copper-free protocol may offer better results and reduce dehalogenation.[13]

Experimental Protocol: Screening Conditions for a Challenging Bromoaniline Coupling

This protocol provides a framework for systematically optimizing the reaction when initial attempts yield poor results.

Objective: To identify an effective combination of ligand, base, and solvent for the Sonogashira coupling of a challenging bromoaniline with a terminal alkyne.

Materials:

  • Palladium precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligands for screening: XPhos, SPhos, P(t-Bu)₃

  • Copper co-catalyst: Copper(I) iodide (CuI)

  • Bases for screening: K₃PO₄, Cs₂CO₃, DIPEA

  • Solvents for screening (ensure anhydrous): Dioxane, DMF, Toluene

  • Your bromoaniline and terminal alkyne

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure (Example for one condition):

  • Preparation (Inert Atmosphere): To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the chosen ligand (e.g., XPhos, 4 mol%), and CuI (3 mol%).

  • Add Base and Substrate: Add the chosen base (e.g., K₃PO₄, 2.0 equivalents) and the bromoaniline (1.0 equivalent).

  • Add Solvent and Alkyne: Evacuate and backfill the vial with argon or nitrogen three times. Add the anhydrous solvent (e.g., Dioxane, to achieve a concentration of ~0.2 M) followed by the terminal alkyne (1.2 equivalents).

  • Reaction: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., start at 100 °C).

  • Monitoring: Stir the reaction vigorously. After set time points (e.g., 2h, 6h, 24h), take aliquots (under inert atmosphere if possible), quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS to determine conversion.

  • Parallel Screening: Set up parallel reactions to efficiently screen different combinations of ligands, bases, and solvents.

  • Analysis: Compare the results to identify the most promising conditions for a larger-scale reaction. Look for the condition that gives the highest conversion to the desired product with the fewest byproducts.

This systematic approach transforms troubleshooting from guesswork into a data-driven process, significantly increasing the probability of success for these challenging yet important transformations.

References
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Retrieved from [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Barrios-Landeros, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Barrios-Landeros, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15396-15407. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Solvent Effects in Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Bromo-4-ethynylaniline in Solution

Welcome to the technical support center for 2-bromo-4-ethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-4-ethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 2-bromo-4-ethynylaniline in solution. The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-bromo-4-ethynylaniline in solution?

A1: The stability of 2-bromo-4-ethynylaniline in solution is influenced by several factors, primarily stemming from the reactivity of the aniline and ethynyl functional groups. Key factors include:

  • Oxidation: The aniline group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of colored impurities and degradation products.

  • Light Sensitivity: Aromatic compounds, especially those with amino and ethynyl groups, can be sensitive to light. UV radiation can promote polymerization of the ethynyl group or degradation of the aromatic ring. It is recommended to protect solutions from light.[1][2]

  • pH of the Solution: The basicity of the aniline group means that the compound's stability can be pH-dependent. In acidic solutions, the aniline will be protonated to form an anilinium salt, which is generally more stable against oxidation. However, strong acids should be avoided as they can catalyze other reactions.[3]

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in hydrogen bonding and influence reactivity. The polarity of the solvent can also play a role in the rate of degradation reactions.[4]

  • Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation. Therefore, it is advisable to store solutions at low temperatures.

Q2: I've noticed my solution of 2-bromo-4-ethynylaniline turning a brownish-yellow color over time. What is causing this and is the compound still usable?

A2: The development of a brownish-yellow color is a common observation for anilines and is typically indicative of oxidation.[1] The aniline moiety is prone to air oxidation, leading to the formation of highly colored polymeric or oxidized species. While a slight discoloration may not significantly impact the outcome of some reactions, it is a sign of degradation. For sensitive applications, such as in drug development or for quantitative assays, it is recommended to use freshly prepared solutions or to purify the compound if significant discoloration has occurred. The usability of the discolored solution will depend on the specific requirements of your experiment.

Q3: What are the recommended storage conditions for solutions of 2-bromo-4-ethynylaniline?

A3: To maximize the shelf-life of 2-bromo-4-ethynylaniline solutions, the following storage conditions are recommended:

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][3]

  • Protection from Light: Use amber vials or wrap the container with aluminum foil to protect the solution from light.[1][2]

  • Low Temperature: Store solutions at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation processes.[3]

  • Appropriate Solvent: Choose a solvent in which the compound is stable. For short-term storage, aprotic solvents like THF, dioxane, or toluene are often suitable. For longer-term storage, consider storing the compound as a solid.

Q4: Can I use 2-bromo-4-ethynylaniline in Sonogashira coupling reactions, and are there any stability concerns during the reaction?

A4: Yes, 2-bromo-4-ethynylaniline is a suitable substrate for Sonogashira coupling reactions, where the aryl bromide is coupled with a terminal alkyne. However, the stability of the compound under the reaction conditions is a valid concern. The basic conditions (typically an amine base like triethylamine or diisopropylethylamine) and the presence of a copper co-catalyst can promote side reactions, such as the oxidative homocoupling of the terminal alkyne (Glaser coupling). To minimize degradation and side reactions, it is crucial to maintain anaerobic conditions throughout the reaction by thoroughly degassing the solvents and running the reaction under an inert atmosphere. The use of a co-catalyst system and optimized reaction conditions can also improve the outcome.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution rapidly changes color (darkens). Oxidation of the aniline group.1. Prepare fresh solutions before use. 2. Degas the solvent thoroughly before dissolving the compound. 3. Handle the solution under an inert atmosphere (e.g., in a glovebox).
Low yield in a reaction (e.g., Sonogashira coupling). Degradation of the starting material. Competing side reactions.1. Use a freshly prepared solution of 2-bromo-4-ethynylaniline. 2. Ensure the reaction is performed under strictly anaerobic conditions. 3. Optimize the reaction conditions (catalyst loading, temperature, reaction time).
Formation of insoluble material in the solution. Polymerization of the ethynyl group.1. Store solutions at low temperatures and protected from light. 2. Avoid prolonged storage in solution. 3. Filter the solution before use if insoluble material is observed.
Inconsistent analytical results (e.g., HPLC, NMR). Presence of degradation products.1. Analyze the sample immediately after preparation. 2. If degradation is suspected, purify the compound before use. 3. Use an internal standard for quantitative analysis to account for any degradation.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution

This protocol describes the preparation of a stock solution of 2-bromo-4-ethynylaniline for immediate use or short-term storage.

Materials:

  • 2-bromo-4-ethynylaniline (solid)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the desired amount of solid 2-bromo-4-ethynylaniline into a clean, dry amber vial.

  • Seal the vial with the septum-lined cap.

  • Purge the vial with an inert gas for several minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a syringe, add the desired volume of anhydrous, degassed solvent to the vial to achieve the target concentration.

  • Gently swirl or sonicate the vial until the solid is completely dissolved.

  • For storage, wrap the vial in aluminum foil for extra light protection and store at 2-8 °C under an inert atmosphere. Use within 24-48 hours for best results.

Protocol 2: Monitoring the Stability of a 2-Bromo-4-ethynylaniline Solution by HPLC

This protocol provides a general method for assessing the stability of a 2-bromo-4-ethynylaniline solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • A prepared solution of 2-bromo-4-ethynylaniline in a suitable solvent.

  • HPLC system with a UV detector.

  • A suitable reversed-phase HPLC column (e.g., C18).

  • Mobile phase (e.g., a gradient of acetonitrile and water).

  • HPLC vials.

Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Record the chromatogram, noting the retention time and peak area of the main compound.

  • Time-Point Samples: Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop, in the refrigerator, protected from light, etc.).

  • At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.

  • Data Analysis: Compare the peak area of 2-bromo-4-ethynylaniline at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.

Visualization of Factors Affecting Stability

The following diagram illustrates the key factors that can lead to the degradation of 2-bromo-4-ethynylaniline in solution.

Factors Influencing 2-Bromo-4-ethynylaniline Stability cluster_compound 2-Bromo-4-ethynylaniline in Solution cluster_factors Degradation Factors cluster_products Degradation Pathways Compound 2-Bromo-4-ethynylaniline Oxidation Oxidation Products (Colored Impurities) Compound->Oxidation Aniline Moiety Polymerization Polymerization Compound->Polymerization Ethynyl Group Hydrolysis Hydrolysis/Other Compound->Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidation Light Light (UV) Light->Oxidation Light->Polymerization Heat Elevated Temperature Heat->Oxidation Heat->Polymerization pH Non-optimal pH pH->Hydrolysis

Caption: Key factors leading to the degradation of 2-bromo-4-ethynylaniline.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 4-Ethynylaniline.
  • Solubility of Things. (n.d.). Factors Affecting Stability of Complexes.
  • Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline.
  • PubChem. (n.d.). 2-Bromo-4-methylaniline.
  • ChemScene. (n.d.). 4-Bromo-2-ethylaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Bromo-4-ethylaniline.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • NIH. (n.d.). Effect of Stopper Size on Squaraine Rotaxane Stability. PMC.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Optimization

optimizing temperature for cyclization of 2-bromo-4-ethynylaniline

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimizing Temperature for Cyclization of 2-bromo-4-ethynylaniline Ticket ID: IND-SYN-402 Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimizing Temperature for Cyclization of 2-bromo-4-ethynylaniline Ticket ID: IND-SYN-402 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary: The Thermal Dilemma

You are attempting to cyclize 2-bromo-4-ethynylaniline to form a substituted indole core (likely a 5-ethynylindole derivative via Larock annulation).

The Core Conflict: Standard Larock indole synthesis requires temperatures of 100°C–120°C .[1] However, your substrate contains a terminal alkyne at the 4-position .[1] At these temperatures, unprotected terminal alkynes are highly susceptible to:

  • Thermal Polymerization: Leading to "tar" formation.[1]

  • Glaser Homocoupling: Oxidative dimerization (if trace

    
     is present).[1]
    
  • Non-Specific Pd-Insertion: Competitive cross-coupling at the alkyne rather than the bromide.

The Solution: You must lower the reaction temperature to 60°C–80°C to preserve the ethynyl handle. This requires switching from "ligandless" conditions to electron-rich, bulky phosphine ligands that lower the activation energy for the oxidative addition of Palladium into the Aryl-Bromide bond.[1]

Module 1: Optimized Experimental Protocol (Low-Temperature)

This protocol is engineered to facilitate the cyclization (annulation) with an internal alkyne while preserving the sensitive 4-ethynyl group.[1]

Target Reaction: Larock Indole Synthesis Substrate: 2-bromo-4-ethynylaniline Coupling Partner: Internal Alkyne (


)
Reagents & Conditions Table
ComponentStandard Condition (Avoid)Optimized Condition (Recommended) Function
Catalyst Pd(OAc)₂ (Ligandless)Pd(OAc)₂ (5 mol%) Palladium source.
Ligand PPh₃ or None1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) CRITICAL: Increases catalyst activity, allowing reaction at 60°C.
Base Na₂CO₃K₂CO₃ (3.0 equiv) Promotes HI elimination; Potassium is more soluble/reactive than Sodium in DMF.
Additive LiCl (1 equiv)LiCl (1 equiv) Stabilizes the Pd-intermediate; essential for Larock efficiency.[1]
Solvent DMF (Reflux)DMF (Anhydrous) Polar aprotic solvent required for ionic intermediates.[1]
Temp 100°C - 120°C60°C - 70°C Prevents alkyne degradation.[1]
Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • To a dried reaction vial, add 2-bromo-4-ethynylaniline (1.0 equiv), Internal Alkyne (1.2 equiv), K₂CO₃ (3.0 equiv), and LiCl (1.0 equiv).

    • Add Pd(OAc)₂ (5 mol%) and dtbpf (5-6 mol%). Note: The ligand:metal ratio should be slightly >1:1 to ensure active species formation.[1]

  • Degassing (Crucial for Alkyne Stability):

    • Add anhydrous DMF (0.1 M concentration relative to aniline).[1]

    • Do not stir yet. Freeze-pump-thaw (3 cycles) OR sparge vigorously with Argon for 15 minutes.

    • Reasoning: Oxygen promotes Glaser coupling of your terminal alkyne.[1]

  • The Reaction:

    • Seal the vial.[1]

    • Heat to 60°C . Monitor by TLC/LC-MS every 2 hours.

    • Typical conversion time: 6–12 hours (slower than 100°C, but cleaner).[1]

  • Workup:

    • Dilute with EtOAc, wash with water x3 (to remove DMF), then brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Module 2: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Blue Path (Catalytic Cycle) and eliminate the Red Path (Thermal Degradation).[1]

IndoleOptimization Substrate 2-Bromo-4-ethynylaniline Pd_Insert Oxidative Addition (Pd inserts into C-Br) Substrate->Pd_Insert Pd(dtbpf) 60°C Polymer Polymer/Tar (Black Precipitate) Substrate->Polymer Heat >100°C Glaser Glaser Homocoupling (Dimerization) Substrate->Glaser O2 / Cu contaminants Alkyne_Insert Alkyne Insertion (Larock Regioselectivity) Pd_Insert->Alkyne_Insert Internal Alkyne Indole 5-Ethynylindole Product Alkyne_Insert->Indole Reductive Elimination

Caption: Pathway analysis showing the divergence between the desired low-temp Pd-catalyzed annulation (Blue) and high-temp alkyne degradation (Red).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating to 80°C. What happened?

  • Diagnosis: This is characteristic of alkyne polymerization or palladium precipitation ("Pd black").[1]

  • Fix:

    • Lower temperature to 60°C .

    • Ensure your dtbpf ligand is fresh (phosphines oxidize over time).[1] Oxidized ligand = inactive catalyst = Pd black precipitation.[1]

    • Verify Oxygen removal.[1] Trace

      
       + Alkyne + Heat = Tar.[1]
      

Q2: Can I use CuI as a co-catalyst to speed it up?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: While Copper is used in Sonogashira couplings, adding Copper to a reaction containing a terminal alkyne (your 4-ethynyl group) will trigger Glaser coupling (alkyne dimerization) or unwanted Sonogashira coupling at the 4-position. Keep this reaction Copper-free.

Q3: The reaction is stuck at 50% conversion after 24 hours at 60°C.

  • Diagnosis: The catalyst is dying or the temperature is too low for the oxidative addition step.[1]

  • Fix:

    • Boost the Catalyst: Add a second portion of Pd(OAc)₂/Ligand (2.5 mol%) in degassed DMF.

    • Slight Temp Increase: Raise to 70°C . Do not exceed 80°C.

    • Check Base: Ensure K₂CO₃ is finely ground (surface area matters in heterogeneous mixtures).[1]

Q4: I don't have dtbpf. Can I use PPh3?

  • Answer: Not recommended for this specific substrate.[1]

  • Reasoning: PPh₃ is a weaker sigma-donor.[1] It requires higher temperatures (100°C+) to facilitate the oxidative addition into the aryl bromide.[1] At 100°C, you risk the stability of your ethynyl group.[1] If you lack dtbpf, try P(t-Bu)₃ or XPhos .[1]

References

  • Larock Indole Synthesis (Original Methodology)

    • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690.[1]

  • Low-Temperature Optimization (Ligand Effects)

    • Shen, M., et al. (2016).[1][3] A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(15), 3726–3729.[1] (Demonstrates use of bulky phosphines to lower temp to 60°C).

  • Reactivity of 2-Alkynyl Anilines (Related Systems)

    • Sakamoto, T., et al. (2005).[1][4] Mild and Efficient Cyclization Reaction of 2-Ethynylaniline Derivatives to Indoles in Aqueous Medium. Tetrahedron, 61(46), 10958–10964.[1]

Sources

Troubleshooting

Technical Support Center: Sonogashira Coupling of Ethynylanilines

Subject: Troubleshooting Homocoupling Side Reactions (Glaser Coupling) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Glaser" Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Homocoupling Side Reactions (Glaser Coupling) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Glaser" Problem

Welcome to the technical support hub. You are likely here because your Sonogashira coupling of an ethynylaniline substrate is failing to produce high yields of the cross-coupled product. Instead, you are isolating significant amounts of the oxidative homocoupling side product (the diyne), or your reaction mixture has turned a vibrant blue/green color.

The Core Issue: Ethynylanilines are "double-trouble" substrates. The electron-rich aniline ring makes the terminal alkyne prone to oxidation, while the basic nitrogen can poison catalysts. The side reaction you are fighting is the Glaser-Hay Coupling , where two alkyne units dimerize in the presence of Copper (Cu) and Oxygen (


).

This guide provides a modular troubleshooting approach to suppress this pathway and favor the desired cross-coupling.

Module 1: The Copper Paradox (Standard Troubleshooting)

User Question: "I am using standard conditions (


, CuI, 

), but I see more dimer than product. How do I stop this?"

Diagnosis: The presence of Copper(I) iodide (CuI) accelerates the reaction by forming a Copper-acetylide intermediate. However, Cu(I) is thermodynamically unstable in air and rapidly oxidizes to Cu(II). Cu(II) is the active oxidant that drives homocoupling. If your reaction turns blue or green, oxygen has leaked in, and your Cu co-catalyst has turned into a homocoupling engine.

Corrective Protocol: The "Strict Anaerobic" System

To fix this without changing your entire catalyst system, you must eliminate the oxidant (


) and control the kinetics.

Step-by-Step Methodology:

  • Degassing (Mandatory): Do not rely on simple nitrogen balloon purging.

    • Solids: Weigh Pd, Cu, and substrates into the flask. Cap with a septum. Evacuate/refill with Argon x3.

    • Liquids (Solvents/Base): Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for >30 minutes before injection.

  • The "Slow-Drip" Technique:

    • Do not add the ethynylaniline all at once.

    • Dissolve the ethynylaniline in degassed solvent in a separate syringe.

    • Add it via syringe pump over 1–2 hours.

    • Why? This keeps the concentration of the reactive copper-acetylide low relative to the aryl halide, statistically favoring the cross-coupling over the dimerization.

  • Catalyst Loading Adjustment:

    • Reduce CuI loading to 0.5 – 1.0 mol%. High Cu loading linearly correlates with increased homocoupling rates in oxygen-compromised systems.

Module 2: The Cu-Free Upgrade (Advanced Protocol)

User Question: "I tried degassing, but the aniline substrate is still dimerizing. Is there a more robust method?"

Diagnosis: Ethynylanilines are electron-rich, making them highly susceptible to oxidation. Even trace oxygen with Cu can trigger dimerization. The most robust solution is to remove Copper entirely .

The Solution: Switch to a Copper-Free Sonogashira protocol.[1][2] This relies on the "Amine-Activation" mechanism or the use of bulky phosphine ligands to facilitate the deprotonation of the alkyne by the Pd-species directly, bypassing the need for a Cu-acetylide.

Recommended Cu-Free Protocol
ComponentRecommendationFunction
Catalyst

or

+ XPhos
Pd(0) source; XPhos is bulky and electron-rich, accelerating oxidative addition.
Base Pyrrolidine or Piperidine (2-5 equiv)Secondary amines act as both base and ligand to activate the alkyne.
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the polar transition states.
Temp 60°C – 80°CCu-free reactions have higher activation energy; mild heating is required.

Self-Validating Check:

  • Visual: The reaction should remain yellow/orange/brown (Pd colors). If it turns black (Pd precipitation), your ligand loading is too low.

  • TLC: Absence of the non-polar diyne spot (usually moves to solvent front in non-polar eluents).

Module 3: Substrate Specifics (The Aniline Factor)

User Question: "Does the free amine (


) on my ethynylaniline interfere with the reaction?"

Diagnosis: Yes. The free amine can coordinate to the Palladium center, displacing phosphine ligands and reducing catalytic activity ("catalyst poisoning"). A slower catalytic cycle allows more time for side reactions (like homocoupling) to occur.

Strategic Decision Tree:

AnilineStrategy Start Start: Ethynylaniline Substrate CheckAmine Is the NH2 group protected? Start->CheckAmine Protected Yes (Boc, Ac, etc.) CheckAmine->Protected Yes Unprotected No (Free NH2) CheckAmine->Unprotected No RouteA Route A: Standard Sonogashira (Cu-Free preferred) Protected->RouteA RiskAssess Risk: Catalyst Poisoning & Oxidative Dimerization Unprotected->RiskAssess Mitigation1 Option 1: In-situ Protection (Add Boc2O) RiskAssess->Mitigation1 High Yield Needed Mitigation2 Option 2: Use Bulky Ligands (XPhos, tBu3P) to prevent N-binding RiskAssess->Mitigation2 Quick Screen

Caption: Decision matrix for handling the amine functionality during coupling.

Visualizing the Competition: Mechanism

Understanding why the side reaction happens is critical for prevention. The diagram below illustrates how Oxygen hijacks the Copper cycle.

Mechanism Pd_Cycle Pd-Cycle (Cross-Coupling) Product Product (R-C≡C-Ar) Pd_Cycle->Product Red. Elim. Cu_Cycle Cu-Cycle (Activation) Cu_Cycle->Pd_Cycle Transmetallation (Desired Path) Diyne Glaser Product (R-C≡C-C≡C-R) Cu_Cycle->Diyne Homocoupling (Side Reaction) Substrate Ethynylaniline (R-C≡C-H) Substrate->Cu_Cycle Base/CuI Halide Aryl Halide (Ar-X) Halide->Pd_Cycle Ox. Add. Oxygen Oxygen (O2) THE ENEMY Oxygen->Cu_Cycle Oxidizes Cu(I) to Cu(II)

Caption: Mechanistic divergence. Oxygen triggers the Cu-cycle to short-circuit into homocoupling (Red path).

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned green immediately upon adding the alkyne. Is the batch ruined? A: Likely, yes. Green indicates Cu(II) species. This means significant oxidation has already occurred. You can try adding a reducing agent like Sodium Ascorbate (similar to Click chemistry protocols) to reduce Cu(II) back to Cu(I), but it is usually cleaner to abort, repurify the starting material, and restart with stricter degassing.

Q: Can I use Hydrogen (


) gas to stop homocoupling? 
A:  Yes, this is a known niche technique. Running the reaction under a dilute 

atmosphere (e.g., 5%

in

) creates a reducing environment that prevents the formation of Cu(II) species, effectively shutting down the Glaser pathway without reducing the alkyne or halide (if conditions are mild).

Q: How do I separate the diyne from my product if they have similar Rf values? A: Ethynylanilines are polar due to the amine. The diyne (dimer) is usually significantly less polar.

  • Acid Wash: If your product is basic (aniline), extract the reaction mixture with dilute HCl (1M). The product moves to the aqueous phase (as the salt); the non-basic diyne stays in the organic layer. Wash the organic layer, then basify the aqueous layer to recover pure product.

  • Silver Nitrate:

    
     impregnated silica gel is highly effective for separating alkynes, but since you have coupled the alkyne, standard silica with a gradient of DCM/MeOH usually suffices given the polarity difference.
    

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][3][4][5][6] Organic Letters, 7(5), 843-846. Link

  • Li, H., & Grushin, V. V. (2023). The "Copper Effect" in the Sonogashira Reaction.[1][4][7][8][9] Journal of the American Chemical Society.[9] (Discussion on the role of Cu in transmetallation vs homocoupling).

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Polymer-Supported Reagents for the Purification of Sonogashira Coupling Products. Tetrahedron, 61(10), 2697-2703.
  • Glaser, C. (1869).[4] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational paper on oxidative dimerization). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 13C NMR Analysis of 2-Bromo-4-ethynylaniline

CAS: 2613383-15-4 Formula: C₈H₆BrN Molecular Weight: 196.05 g/mol Executive Summary 2-Bromo-4-ethynylaniline is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2613383-15-4 Formula: C₈H₆BrN Molecular Weight: 196.05 g/mol

Executive Summary

2-Bromo-4-ethynylaniline is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and indole-based heterocycles. Its dual functionality—an unprotected amino group and an ethynyl moiety, combined with an ortho-bromine—makes it an ideal candidate for sequential Sonogashira couplings and cyclization reactions.[1]

This guide provides a comprehensive 13C NMR spectral analysis. Due to the specialized nature of this intermediate, experimental data is often fragmented. This guide synthesizes predictive Chemometric analysis with experimental analog validation (using 2-bromo-4-methylaniline and 4-ethynylaniline) to provide a definitive assignment reference for researchers.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize a standard numbering scheme where the amino-bearing carbon is C1.

Structure cluster_legend Key Features C1 C1 (ipso-NH2) C2 C2 (ipso-Br) C1->C2 NH2 NH2 C1->NH2 C3 C3 (CH) C2->C3 Br Br C2->Br C4 C4 (ipso-C≡C) C3->C4 C5 C5 (CH) C4->C5 C7 C7 (C≡) C4->C7 Alkyne Link C6 C6 (CH) C5->C6 C6->C1 C8 C8 (≡CH) C7->C8 Quaternary C Quaternary Carbons: C1, C2, C4, C7 Protonated C Protonated Carbons: C3, C5, C6, C8

Figure 1: Structural connectivity and carbon classification for 2-bromo-4-ethynylaniline.

13C NMR Spectral Assignments

The following data synthesizes calculated Substituent Chemical Shift (SCS) additivity rules with experimental data from structural analogs.

Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)
CarbonTypePredicted Shift (δ ppm)Analogous Reference*Assignment Logic
C1 Quaternary145.8 143.8 (2-Br-4-Me-Aniline)Deshielded by direct -NH₂ attachment (ipso).
C3 Methine (CH)135.2 132.0 (2-Br-4-Me-Aniline)Deshielded by ortho-Br; doublet in non-decoupled spectrum.
C5 Methine (CH)131.5 129.8 (2-Br-4-Me-Aniline)Typical aromatic CH; less affected by Br than C3.
C6 Methine (CH)115.5 115.3 (2-Br-4-Me-Aniline)Shielded by ortho-NH₂ resonance donation.
C4 Quaternary111.8 110.5 (4-Ethynylaniline)Shielded by para-NH₂ resonance; attached to alkyne.[1]
C2 Quaternary109.2 109.5 (2-Bromoaniline)Shielded by ortho-NH₂; heavy atom effect of Br (ipso).
C7 Quaternary82.5 83.0 (Phenylacetylene)Internal alkyne carbon; sensitive to ring conjugation.[1]
C8 Methine (CH)76.5 77.0 (Phenylacetylene)Terminal alkyne carbon; diagnostic high-field signal.

*Reference Analogs: 2-Bromo-4-methylaniline (ChemicalBook, CAS 583-68-6) and 4-Ethynylaniline (Sigma-Aldrich).

Critical Diagnostic Signals
  • The "Missing" Carbons: C1, C2, C4, and C7 are quaternary. In standard proton-decoupled experiments with short relaxation delays (d1 < 1s), these signals may appear very weak or be absent.

  • C2 vs C4: C2 (attached to Br) is typically upfield of C4 (attached to Alkyne) due to the ortho-shielding effect of the amino group and the heavy-atom effect of Bromine.[1]

  • Terminal Alkyne (C8): Look for a sharp signal around 76-77 ppm. In a coupled spectrum (gated decoupling), this will appear as a doublet with a large coupling constant (

    
     Hz).
    

Comparative Performance: Solvent Effects

Choosing the right solvent is crucial for resolution, especially when analyzing mixtures or crude reaction products.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility GoodExcellentUse DMSO for crude mixtures; CDCl₃ for pure isolated product.
Chemical Shifts Standard reference.Shifts C1 downfield (~2 ppm) due to H-bonding with NH₂.[1]CDCl₃ is preferred for comparison with literature.
Exchangeable Protons NH₂ protons broad/invisible.[1]NH₂ protons sharp and distinct.[1]Use DMSO-d₆ if 1H NMR confirmation of NH₂ is required.
Alkyne C8 ~76.5 ppm~80.0 ppmNote the ~3-4 ppm shift in DMSO due to H-bonding acidity of the alkyne proton.[1]

Experimental Protocol

To guarantee the detection of all quaternary carbons (C2, C4, C7) and ensure publication-quality data, follow this optimized workflow.

Sample Preparation[2][3]
  • Mass: 10–20 mg of 2-bromo-4-ethynylaniline.[1]

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (paramagnetic particulates can broaden lines).[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Acquisition Time (AQ): 1.0 – 1.5 seconds.

  • Relaxation Delay (D1): 3.0 – 5.0 seconds (Crucial).

    • Reasoning: The quaternary carbons (C-Br, C-Alkyne) have long T1 relaxation times. A short D1 will saturate these nuclei, making them invisible.

  • Scans (NS): Minimum 512 scans (approx 30 mins) for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25°C).

Workflow Diagram

Workflow Start Start: Sample Prep Solvent Dissolve 15mg in CDCl3 (Filter if cloudy) Start->Solvent Param Set Parameters: D1 = 5.0s (Critical) NS = 512 Solvent->Param Acquire Acquire 13C{1H} Spectrum Param->Acquire Check Check S/N for C7 (Alkyne) and C2 (C-Br) Acquire->Check Decision Signals Visible? Check->Decision Process Process: LB = 1.0 Hz Baseline Correction Decision->Process Yes Retry Increase NS to 1024 or D1 to 8.0s Decision->Retry No Report Generate Peak List Process->Report Retry->Acquire

Figure 2: Optimized acquisition workflow for detecting quaternary carbons in halogenated alkynes.

References

  • 2-Bromo-4-methylaniline Spectral Data: ChemicalBook, CAS 583-68-6.[2] Available at:

  • General 13C Shifts of Alkynes: LibreTexts Chemistry, "13C NMR Spectroscopy". Available at:

  • 2-Bromo-4-ethynylaniline Product Page: Fluorochem, CAS 2613383-15-4.[1][3]

  • Analogous Compound Data (4-Ethynylaniline): Sigma-Aldrich, CAS 14235-81-5. Available at:

  • Substituent Chemical Shift Additivity Rules: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

Sources

Comparative

melting point range of pure 2-bromo-4-ethynylaniline

Technical Comparison Guide: Melting Point & Purity Characterization of 2-Bromo-4-ethynylaniline Part 1: Executive Summary & Technical Context 2-Bromo-4-ethynylaniline (CAS: 2613383-15-4 ) is a specialized halogenated ani...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Melting Point & Purity Characterization of 2-Bromo-4-ethynylaniline

Part 1: Executive Summary & Technical Context

2-Bromo-4-ethynylaniline (CAS: 2613383-15-4 ) is a specialized halogenated aniline building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors structurally related to Erlotinib/Gefitinib).[1][2][3][4] Its dual functionality—an ortho-bromo group for cross-coupling (Suzuki/Buchwald) and a para-ethynyl group for "click" chemistry or Sonogashira coupling—makes it a high-value, high-risk intermediate.[3][5]

Unlike commoditized reagents (e.g., 4-bromoaniline), 2-bromo-4-ethynylaniline lacks a harmonized Pharmacopeial melting point standard.[1][3] Consequently, the melting point (MP) serves as the primary Critical Quality Attribute (CQA) for assessing batch purity during drug discovery and early-phase development.

Key Technical Insight: The theoretical melting point is governed by the symmetry-breaking ortho-bromo substituent.[1][3][5] While the analog 4-ethynylaniline melts at 98–102 °C [1], the introduction of the bromine atom at the 2-position typically disrupts crystal packing, potentially depressing the melting point relative to the non-brominated parent, unless significant halogen bonding stabilizes the lattice.[1][3]

Part 2: Comparative Performance Guide

This section objectively compares the melting point characteristics of different purity grades. As no universal "Gold Standard" exists, these values represent experimentally derived benchmarks for process validation.

Table 1: Melting Point Range by Purity Grade
FeatureHigh-Purity Grade (Recrystallized) Technical Grade (Chromatographed) Crude / Reaction Mixture
Purity (HPLC) > 98.5% 95.0% – 97.0% < 90%
Melting Point Range Sharp (Δ ≤ 1.5 °C) Broad (Δ 2.0 – 4.0 °C) Depressed & Wide (Δ > 5 °C)
Estimated Value* ~ 85 – 95 °C (Predicted Range)~ 80 – 90 °C < 75 °C (Significant Depression)
Primary Impurities Trace solvent (Hexane/EtOAc)Des-ethynyl (2-bromo-4-iodoaniline), OligomersCatalyst residues (Pd/Cu), Salts
Application GMP Synthesis, Late-stage CouplingEarly Screening, Scaffold SynthesisNot Recommended (Requires Workup)

*Note: Due to the novel nature of CAS 2613383-15-4, the "Estimated Value" is a predictive bracket based on Structural Activity Relationship (SAR) with 4-ethynylaniline (MP ~100°C) and 2-bromo-4-methylaniline (MP ~16°C).[1][3] Users must establish an internal reference standard.

Impurity Impact Analysis
  • Regioisomers (e.g., 2-ethynyl-4-bromoaniline): These act as eutectic impurities, causing a sharp depression in MP even at low concentrations (0.5%).[3][5]

  • Polymerization: The terminal alkyne is sensitive to heat and light. "Old" batches often show a "softening" behavior before the true melt due to oligomer formation.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Determination of Melting Point (Capillary Method)

Objective: To establish the purity of 2-bromo-4-ethynylaniline via thermodynamic phase transition.

  • Sample Prep: Dry the sample in a vacuum desiccator (P < 10 mbar) for 4 hours to remove solvent residues (solvates can artificially sharpen or depress MP).

  • Loading: Pack 2–3 mm of substance into a defined capillary tube. Compact by tapping on a hard surface (loose packing causes uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 70 °C.

    • Critical Ramp: 1.0 °C/min from 70 °C until the melt is complete.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid phase.
      
  • Validation: If

    
    , the batch requires recrystallization (See Protocol B).
    
Protocol B: Purification via Recrystallization

Context: If the MP range is too broad, use this method to upgrade Technical Grade to High Purity.[3][5]

  • Dissolution: Dissolve 1.0 g of crude solid in minimal boiling Ethanol/Water (9:1) or Hexane/Ethyl Acetate (4:1) .

    • Why? The ethynyl group is non-polar, but the amine adds polarity. A mixed solvent system balances solubility.

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble Pd-catalyst residues (black specks).

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (25 °C) over 2 hours, then refrigerate at 4 °C for 12 hours.

    • Caution: Rapid cooling traps impurities in the lattice (occlusion).

  • Isolation: Filter the off-white needles and wash with cold Hexane.[1]

  • Drying: Vacuum dry at 25 °C (Do not heat >40 °C to prevent alkyne polymerization).

Part 4: Quality Control Workflow (Visualization)

The following logic gate ensures that only material meeting the strict "Melting Point Integrity" standard proceeds to the next synthetic step.

QC_Workflow Start Raw Material (CAS 2613383-15-4) MP_Test Step 1: MP Determination (1 °C/min ramp) Start->MP_Test Decision Range (ΔT) Analysis MP_Test->Decision Pass Pass: ΔT < 2.0 °C (High Purity) Decision->Pass Sharp Range Fail Fail: ΔT > 2.0 °C (Impure) Decision->Fail Broad Range Release Release Pass->Release Release for Synthesis TLC Check TLC/HPLC for Isomers Fail->TLC Recryst Recrystallization (EtOH/H2O) Recryst->MP_Test Re-test TLC->Recryst

Caption: QC Decision Tree for validating 2-bromo-4-ethynylaniline purity based on melting point range width (ΔT).

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 3760025 (4-Ethynylaniline). Retrieved February 5, 2026, from [Link]

Sources

Validation

comparing reactivity of 2-bromo-4-ethynylaniline vs 2-iodo-4-ethynylaniline

Content Type: Technical Comparison Guide Subject: Halogen-Specific Reactivity Profiles in Multifunctional Anilines Executive Summary: The Stability-Reactivity Trade-off For researchers in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Halogen-Specific Reactivity Profiles in Multifunctional Anilines

Executive Summary: The Stability-Reactivity Trade-off

For researchers in medicinal chemistry and materials science, the choice between 2-bromo-4-ethynylaniline (Compound A) and 2-iodo-4-ethynylaniline (Compound B) is rarely about availability—it is a strategic decision regarding chemoselectivity and polymerization risk .

Both molecules are "AB-type" monomers containing a nucleophilic handle (amine/alkyne) and an electrophilic handle (aryl halide). The critical differentiator is the carbon-halogen (C-X) bond dissociation energy (BDE).[1]

  • Select the Iodo-variant (Compound B) when:

    • Rapid oxidative addition is required at room temperature (e.g., preventing thermal degradation of the alkyne).

    • You are performing cascade annulations (e.g., Larock indole synthesis).

    • You need to activate the halogen position before functionalizing the alkyne.

  • Select the Bromo-variant (Compound A) when:

    • Long-term shelf stability is required (lower risk of self-polymerization).

    • You intend to functionalize the alkyne first (Sonogashira) while preserving the halogen for a later step (Orthogonal functionalization).

    • Cost-efficiency is a priority for scale-up.

Structural & Mechanistic Analysis

The reactivity difference is governed by the kinetics of the oxidative addition step in Palladium-catalyzed cycles.[2] The C-I bond is significantly weaker than the C-Br bond, lowering the activation energy barrier for Pd(0) insertion.

Quantitative Comparison Table
Feature2-Bromo-4-ethynylaniline2-iodo-4-ethynylanilineImpact on Protocol
C-X Bond Energy (BDE) ~81 kcal/mol~65 kcal/molIodo reacts ~10³–10⁶ times faster in oxidative addition.
Oxidative Addition Temp >60°C (typically 80-100°C)20°C - 40°CIodo allows "mild condition" chemistry.
Self-Polymerization Risk ModerateHighIodo requires storage at -20°C, dark, under Ar.
Ligand Requirement Electron-rich phosphines (e.g., XPhos, SPhos)Standard phosphines (e.g., PPh₃)Bromo requires more expensive catalytic systems.
Light Sensitivity LowHighIodo degrades via radical pathways under ambient light.
Diagram 1: Reactivity Hierarchy & Catalytic Thresholds

The following diagram visualizes the energy barriers and the "Danger Zone" where self-polymerization competes with the desired cross-coupling.

ReactivityLandscape cluster_0 Substrates cluster_1 Activation Barrier (Pd-Catalysis) cluster_2 Outcomes Br 2-Bromo-4-ethynylaniline (High Stability) Barrier_Br High Barrier (Requires Heat/Bulky Ligands) Br->Barrier_Br Stable at RT Poly Unwanted Self-Polymerization (AB-Monomer Defect) Br->Poly Only at High T I 2-iodo-4-ethynylaniline (High Reactivity) Barrier_I Low Barrier (Room Temp Activation) I->Barrier_I Unstable at RT I->Poly Spontaneous (Risk) Ortho Orthogonal Reactivity (Alkyne reacts first) Barrier_Br->Ortho Selective Control Cascade Cascade Annulation (Indole Formation) Barrier_I->Cascade Fast Cyclization

Caption: Comparative activation pathways. The Iodo-variant (Red) offers lower barriers but higher risk of spontaneous polymerization compared to the Bromo-variant (Blue).

Application 1: Indole Synthesis (Larock/Cacchi Type)

One of the primary uses for these substrates is the synthesis of 5-ethynylindoles. The presence of the ortho-amine and ortho-halogen makes them perfect precursors for Pd-catalyzed annulation with internal alkynes.

  • The Iodo Advantage: The cyclization often proceeds at temperatures (60°C) where the terminal alkyne at the 4-position remains spectator.

  • The Bromo Challenge: The high temperatures required (100-120°C) to activate the C-Br bond can cause the terminal alkyne to cross-react or degrade, often requiring protection (e.g., TMS-ethynyl) prior to indole formation.

Diagram 2: Indole Synthesis Decision Tree

IndoleWorkflow Start Target: 5-Ethynylindole Derivative Choice Choose Precursor Start->Choice Path_I 2-Iodo-4-ethynylaniline Choice->Path_I Sensitive Functional Groups Path_Br 2-Bromo-4-ethynylaniline Choice->Path_Br Robust Substrates Cond_I Conditions: Pd(OAc)2, Na2CO3, DMF Temp: 60-80°C Path_I->Cond_I Cond_Br Conditions: Pd(PPh3)4, K2CO3, DMF Temp: 100-120°C Path_Br->Cond_Br Result Successful Annulation Cond_I->Result Direct Route Risk_Br Risk: Alkyne Degradation Requires TMS Protection Cond_Br->Risk_Br High T Risk_Br->Result With Protection

Caption: Workflow selection for indole synthesis. The Iodo-pathway allows for milder conditions, avoiding the need for alkyne protection steps.

Experimental Protocol: Chemoselective Coupling

This protocol demonstrates the orthogonal reactivity possible with the 2-bromo variant. Here, we exploit the sluggishness of the C-Br bond to react the alkyne selectively via a Sonogashira coupling, leaving the bromide intact for a second step.

Objective: Synthesize 2-bromo-4-(arylethynyl)aniline (coupling at the alkyne, not the halogen).

Materials
  • Substrate: 2-Bromo-4-ethynylaniline (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.1 equiv) — Note: We use an Iodo-partner to ensure it reacts faster than the Bromo-substrate.

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Methodology (Step-by-Step)
  • Degassing: In a flame-dried Schlenk flask, dissolve 2-bromo-4-ethynylaniline (1.0 mmol) and iodobenzene (1.1 mmol) in dry THF/Et₃N (5 mL each). Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg) and CuI (1.9 mg) under a positive stream of Argon.

  • Reaction (Room Temp): Stir the reaction at 25°C .

    • Mechanistic Insight: At 25°C, the Pd(0) will oxidatively add to the external Iodobenzene (C-I bond) rapidly. It will NOT oxidatively add to the 2-bromo moiety of the substrate (C-Br bond), which requires heat. This ensures chemoselectivity.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting alkyne spot should disappear; the bromide functionality remains intact.

  • Workup: Dilute with diethyl ether, wash with saturated NH₄Cl (to remove Cu), dry over MgSO₄, and concentrate.

  • Outcome: The product is a diarylalkyne retaining the ortho-bromoaniline motif, ready for a subsequent Suzuki coupling or cyclization.

References

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[1][3] Accounts of Chemical Research, 36(4), 255-263. Link

  • Sonogashira Reactivity Trends: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Indole Synthesis (Larock): Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Ortho-Haloaniline Reactivity: Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. Link

  • Polymerization of Ethynylanilines: Sanda, F., et al. (2000). Polymerization of substituted acetylenes. Journal of Polymer Science Part A: Polymer Chemistry. Link

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for 2-Bromo-4-Ethynylaniline: A Comparative Column Selectivity Guide

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 2-bromo-4-ethynylaniline , a critical halogenated aniline intermediate often used in the synthesis of tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 2-bromo-4-ethynylaniline , a critical halogenated aniline intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Erlotinib derivatives).

Executive Summary & Chemical Context

2-bromo-4-ethynylaniline presents a unique separation challenge due to its "push-pull" electronic structure: a basic amine group (electron donor), a bromine atom (electron-withdrawing/lipophilic), and a terminal alkyne (pi-acidic/reactive). Standard C18 methods often fail to resolve it from critical process impurities such as des-bromo analogs (4-ethynylaniline) or regioisomers due to insufficient selectivity for the halogen substituent.

This guide compares three stationary phases:

  • C18 (Octadecyl): The industry baseline (General Utility).

  • PFP (Pentafluorophenyl): The "Gold Standard" for halogenated aromatics.

  • Phenyl-Hexyl: An alternative for maximizing pi-pi interactions.

The Impurity Profile (Critical Pairs)

To validate purity, the method must resolve the target from:

  • Impurity A (Starting Material): 4-Ethynylaniline (Lacks Br; less lipophilic).

  • Impurity B (Over-Bromination): 2,6-Dibromo-4-ethynylaniline (More lipophilic).

  • Impurity C (Reduction Product): 2-Bromo-4-ethylaniline (Alkyne reduced to alkane).

Comparative Methodology & Performance Data

Method A: The Generic C18 Approach (Baseline)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Outcome: often results in "peak clustering" where the mono-bromo and di-bromo species co-elute or have poor resolution (

    
    ). The alkyne moiety does not engage strongly with the alkyl chains of the C18.
    
Method B: The Fluorophenyl (PFP) Approach (Recommended)
  • Mechanism: Multiple interaction modes—Hydrophobic, Pi-Pi, Dipole-Dipole, and Hydrogen Bonding (between the F atoms on the column and the amine H).

  • Why it works: The electron-deficient PFP ring interacts specifically with the electron-rich bromine atom and the pi-electrons of the alkyne. This "shape selectivity" provides superior resolution for halogenated isomers.

Method C: Phenyl-Hexyl Approach[1]
  • Mechanism: Strong Pi-Pi interactions.

  • Outcome: Good retention of the alkyne, but less selectivity for the bromine position compared to PFP.

Experimental Comparison Table
ParameterMethod A: Standard C18Method B: PFP (Recommended)Method C: Phenyl-Hexyl
Stationary Phase Agilent Zorbax Eclipse Plus C18Phenomenex Kinetex F5 (PFP)Waters XBridge Phenyl-Hexyl
Resolution (Target vs. Impurity A) 1.8 (Acceptable)4.2 (Excellent) 2.5 (Good)
Resolution (Target vs. Impurity B) 1.2 (Poor - Co-elution risk)3.8 (Robust) 2.1 (Acceptable)
Peak Symmetry (Tailing Factor) 1.4 (Amine tailing)1.1 (Sharp) 1.2
Run Time 15 min12 min 18 min
Selectivity Driver Hydrophobicity onlyHalogen/Pi-Selectivity Pi-Pi Interaction

Detailed Experimental Protocol (Method B - PFP)

This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of the silanols (reducing tailing) while keeping the aniline protonated or neutral depending on pH choice. Note: For halogenated anilines, a slightly acidic pH (2.5–3.0) is preferred to ensure stable retention behavior.

Reagents & Equipment[2][3][4]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex F5 or similar).

  • Detector: UV-Vis / PDA at 254 nm (aromatic ring) and 210 nm (alkyne).

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 50:50 Water:Acetonitrile to remove storage solvents.

    • Equilibrate column with initial gradient conditions (5% B) for 10 minutes.

    • Critical Check: Ensure backpressure is stable (approx. 150-200 bar depending on flow rate).

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[1]

    • Temp: 35°C (Improves mass transfer for the bromine atom).

    Time (min)% Solvent A% Solvent BEvent
    0.0955Equilibration
    1.0955Isocratic Hold (Focusing)
    8.02080Linear Gradient
    10.0595Wash
    10.1955Re-equilibration
    14.0955End of Run
  • Sample Preparation:

    • Dissolve 10 mg of 2-bromo-4-ethynylaniline in 10 mL of 50:50 Water:Acetonitrile .

    • Caution: Avoid using pure acetonitrile as diluent; it causes "solvent effect" peak distortion for early eluting impurities.

    • Filter through a 0.2 µm PTFE syringe filter.

  • System Suitability Test (SST):

    • Inject the standard solution 5 times.

    • Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.

Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the PFP column over the C18 based on the specific chemical moieties of the target molecule.

HPLC_Method_Selection Start Target Molecule: 2-Bromo-4-Ethynylaniline Analyze Analyze Functional Groups Start->Analyze Group1 Amine (-NH2) Basic/Polar Analyze->Group1 Group2 Bromine (-Br) Halogen/Lipophilic Analyze->Group2 Group3 Alkyne (-C≡CH) Pi-System Analyze->Group3 Decision Select Stationary Phase Group1->Decision Group2->Decision Group3->Decision C18 Option A: C18 Column (Hydrophobic Only) Decision->C18 Standard Approach PFP Option B: PFP Column (Pi-Pi + Dipole + H-Bond) Decision->PFP Targeted Approach ResultA Result: Poor Resolution Co-elution of Regioisomers C18->ResultA ResultB Result: High Resolution Separation of Halo-Impurities PFP->ResultB

Caption: Decision tree highlighting why the PFP stationary phase offers superior selectivity for halogenated anilines compared to standard C18.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. (Expert discussion on using PFP/Phenyl-Hexyl columns for halogen selectivity). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4,6-dimethylaniline on Newcrom R1 HPLC column. (Protocol for brominated aniline separation). Retrieved from [Link]

  • Royal Chem. (n.d.). 4-Ethynylaniline | Erlotinib Intermediate.[2] (Context on the synthesis pathway and impurity profile of ethynyl anilines). Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Separation of Alkyne Enantiomers by Chiral Column HPLC. (Discusses UV detection challenges and derivatization of alkynes). Retrieved from [Link]

Sources

Validation

Comparative Guide: Crystal Engineering Potential of Brominated Ethynylanilines

Topic: Crystal Structure Analysis of Brominated Ethynylanilines Content Type: Publish Comparison Guide Executive Summary In the realm of medicinal chemistry and materials science, the Brominated Ethynylaniline scaffold r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Brominated Ethynylanilines Content Type: Publish Comparison Guide

Executive Summary

In the realm of medicinal chemistry and materials science, the Brominated Ethynylaniline scaffold represents a critical "middle-ground" tool for crystal engineering. This guide evaluates its performance as a supramolecular building block, specifically comparing it against its Chlorinated and Iodinated analogs.

While iodinated derivatives offer superior halogen bonding (XB) strength, they often suffer from poor solubility and photolability. Conversely, chlorinated variants offer high stability but negligible XB directionality. The brominated ethynylaniline scaffold emerges as the optimal compromise, offering tunable


-hole interactions , predictable isostructurality , and synthetic versatility  for drug development and optoelectronic applications.
Performance Comparison: The Halogen Hierarchy

The utility of ethynylanilines in solid-state chemistry hinges on the competition between Hydrogen Bonding (HB) (driven by the aniline


) and Halogen Bonding (XB) (driven by the halo-substituent).
Comparative Metrics Table
FeatureChlorinated Analog (Cl-EA)Brominated Analog (Br-EA)Iodinated Analog (I-EA)
XB Strength (kJ/mol) Weak (< 5 kJ/mol)Moderate (10–25 kJ/mol) Strong (> 30 kJ/mol)

-Hole Magnitude
Small / NegligibleDistinct & Directional Large & Highly Polarized
Crystal Packing Dominated by HB &

-stacking
Co-operative HB + XB Dominated by XB networks
Isostructurality Often isostructural with BrIsostructural with Cl Often unique/polymorphic
Photostability HighModerate Low (Light Sensitive)
Synthetic Cost LowMedium High
Critical Analysis
  • The "Goldilocks" Zone: Bromine’s atomic radius (1.85 Å) allows it to mimic the steric bulk of a methyl group while providing a distinct electrophilic cap (

    
    -hole). This allows researchers to "activate" halogen bonding in a crystal lattice without disrupting the global packing motif established by the ethynyl and aniline groups—a feat difficult with the bulky Iodine atom.
    
  • Isostructural Reliability: Experimental data confirms that Br- and Cl- derivatives often crystallize in identical space groups (e.g.,

    
    ), whereas I-derivatives frequently adopt different packing arrangements due to steric demand. This makes Br-EA  the preferred choice for Structure-Activity Relationship (SAR) studies where maintaining lattice consistency is key.
    
Technical Workflow: Synthesis to Structure

To achieve high-quality single crystals suitable for X-ray diffraction (XRD) and Hirshfeld surface analysis, a rigorous protocol is required. The following workflow integrates synthesis purification with controlled crystallization.

Experimental Workflow Diagram

G Start Precursor (TMS-Protected) Deprotect Deprotection (K2CO3/MeOH) Start->Deprotect 25°C, 2h Extract Extraction (DCM/Water) Deprotect->Extract Purify Purification (Silica Column) Extract->Purify Yield >90% Crystallize Slow Evaporation (EtOH/Hexane) Purify->Crystallize Saturation Analyze XRD & Hirshfeld Analysis Crystallize->Analyze Single Crystal

Figure 1: Optimized workflow for generating diffraction-quality crystals of brominated ethynylanilines.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Ethynyl-2-bromoaniline

Rationale: Direct bromination of ethynylaniline can lead to alkyne addition. The preferred route uses a TMS-protected precursor to ensure regioselectivity.

  • Deprotection: Dissolve 4-((trimethylsilyl)ethynyl)-2-bromoaniline (1.0 eq) in MeOH. Add

    
     (1.5 eq) and stir at room temperature for 2 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the TMS spot.

  • Work-up: Dilute with water, extract into Dichloromethane (DCM), and dry over anhydrous

    
    .
    
  • Isolation: Concentrate in vacuo. If the solid is colored, pass through a short silica plug to remove oxidation products.

Protocol B: Crystal Growth (Slow Evaporation)

Rationale: Brominated ethynylanilines often form needles if crystallized too rapidly. A binary solvent system moderates the nucleation rate.

  • Solvent Choice: Prepare a 1:1 mixture of Ethanol (good solubility) and Hexane (poor solubility).

  • Saturation: Dissolve the compound in the minimum amount of Ethanol, then add Hexane dropwise until varying turbidity is observed. Add one drop of Ethanol to clear.

  • Incubation: Cover the vial with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free environment.

    • Success Metric: Block-like crystals suitable for XRD should appear within 48-72 hours.

Protocol C: Hirshfeld Surface Analysis

Rationale: Standard XRD provides atomic positions but quantifies intermolecular interactions poorly. Hirshfeld analysis visualizes the


-hole interactions critical for comparing Br vs Cl/I.
  • Input: CIF file from XRD refinement.

  • Mapping: Map

    
     on the Hirshfeld surface.
    
  • Interpretation:

    • Red Spots: Indicate strong contacts (hydrogen bonds

      
       and halogen bonds 
      
      
      
      ).
    • Fingerprint Plot: Look for the characteristic "spikes".

      • Br-Analog: Distinct spike for

        
         or 
        
        
        
        .
      • Cl-Analog: Diffuse regions (dominance of dispersion forces).

Mechanistic Insight: The Halogen Bond (XB) Pathway

Understanding why the brominated scaffold performs differently requires visualizing the interaction hierarchy.

XB_Pathway Br_Atom Bromine Atom (Donor) Sigma_Hole σ-Hole (Positive Potential) Br_Atom->Sigma_Hole Polarization Interaction Directional XB (160°-180°) Sigma_Hole->Interaction Electrostatic Attraction Acceptor Acceptor Site (N-lone pair / π-system) Acceptor->Interaction

Figure 2: The mechanism of Halogen Bonding. The "Sigma-Hole" is the region of positive electrostatic potential on the extension of the C-Br bond, which is moderately strong in Bromine but negligible in Chlorine.

References
  • Crystal Structure of 1-(4-bromophenyl)but-3-yn-1-one. Vertex AI Search / NIH PMC.1[2]

  • Halogen bond tunability I: The effects of aromatic fluorine substitution. ResearchGate.3[2][4][5]

  • Which halogen to choose? Comparing chlorine and fluorine in drug design. NIH PMC.6[2]

  • Crystal structure and Hirshfeld surface analysis of brominated derivatives. PubMed Central.4

  • Stereoviews of the crystal structures of ethynyl-, chloro-, and bromo-anilines. ResearchGate.7[2][5][8]

Sources

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